Diethyl 1H-indole-2,6-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 1H-indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYBMUDGXFHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660512 | |
| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107516-75-6 | |
| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 1H-indole-2,6-dicarboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound. Indole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities. This document collates available data on the physicochemical properties, spectral characteristics, and synthetic methodologies related to this compound, presenting it in a manner that is accessible and informative for researchers, scientists, and professionals in the field of drug development. While specific biological activity data for this compound is limited in publicly accessible literature, this guide will also touch upon the known biological roles of structurally similar indole dicarboxylates to provide a context for future research and application.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Its core structure consists of a bicyclic indole ring system with ethyl ester functional groups at the 2 and 6 positions. The presence of these functional groups significantly influences the molecule's polarity, solubility, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄ | [2] |
| Molecular Weight | 261.27 g/mol | [2] |
| CAS Number | 107516-75-6 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 119°C to 121°C | [3] |
| Boiling Point | Not available | |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 207.9 ± 23.2 °C | [3] |
Table 2: Solubility Data
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections describe the expected spectral characteristics of this compound based on data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the protons of the two ethyl ester groups.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~9.0 - 10.0 | br s | 1H |
| Aromatic H | ~7.0 - 8.5 | m | 3H |
| C(3)-H | ~7.0 | s | 1H |
| -OCH₂CH₃ (x2) | ~4.4 | q | 4H |
| -OCH₂CH₃ (x2) | ~1.4 | t | 6H |
Note: These are predicted values based on typical chemical shifts for indole derivatives and may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~160 - 170 |
| Aromatic C | ~110 - 140 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 15 |
Note: These are predicted values and can be influenced by the solvent and experimental setup.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 261.
Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OCH₂CH₃) from the ester functionalities.
-
Loss of an entire ethyl ester group (-COOCH₂CH₃).
-
Cleavage of the indole ring structure under high-energy ionization.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be derived from established methods for preparing similar indole derivatives, such as the Fischer indole synthesis.[4]
General Procedure:
-
Reaction Setup: A suitable substituted phenylhydrazine is reacted with an appropriate keto-ester in a suitable solvent (e.g., ethanol, acetic acid) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to get a preliminary assessment of the purity of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and for purification of small quantities, HPLC is the method of choice. A reverse-phase column with a mobile phase of acetonitrile and water is a common system for such compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Biological Activity and Potential Applications
The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] While specific biological data for this compound is scarce in the public domain, the presence of the dicarboxylate functionality suggests several potential avenues for its application in drug development.
The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, or other derivatives, allowing for the exploration of a diverse chemical space. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Structurally related indole dicarboxylates have been investigated for their potential as:
-
Enzyme inhibitors: The carboxylic acid derivatives could potentially interact with the active sites of various enzymes.
-
Receptor ligands: The indole scaffold is known to interact with a variety of biological receptors.
-
Antimicrobial agents: Indole derivatives have shown promise as antibacterial and antifungal agents.
Further research, including in vitro and in vivo assays, is required to elucidate the specific biological activities of this compound.
Caption: A hypothetical signaling pathway for an indole derivative.
Conclusion
This compound is a versatile building block for organic synthesis with potential applications in the development of new therapeutic agents. This guide has summarized its key chemical and physical properties, along with expected spectral data and general synthetic approaches. While direct biological data is currently limited, the established importance of the indole scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. 107516-75-6[Diethyl1H-indole-2,6-dicarboxylate]- Acmec Biochemical [acmec.com.cn]
- 3. This compound|CAS 107516-75-6 [benchchem.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
An In-depth Technical Guide on the Synthesis and Characterization of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of diethyl 1H-indole-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, detailed experimental protocols, and comprehensive characterization data.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The indole scaffold is a core structural motif in numerous natural products and synthetic drugs. The introduction of functional groups, such as carboxylates, at various positions on the indole ring allows for the modulation of the molecule's physicochemical properties and biological activity. This compound, with its ester functionalities at the 2- and 6-positions, presents a versatile platform for the development of novel therapeutic agents. The ester groups can serve as handles for further chemical modifications, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Proposed Synthesis
A plausible and widely utilized method for the synthesis of indole derivatives is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound. For the synthesis of this compound, a proposed pathway involves the reaction of 4-carboxyphenylhydrazine with diethyl ketomalonate.
The proposed two-step synthesis is outlined below. The first step is the preparation of the key intermediate, 4-carboxyphenylhydrazine, from p-aminobenzoic acid. The second step is the Fischer indole synthesis reaction to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Step 1: Preparation of 4-Carboxyphenylhydrazine (Hypothetical Protocol)
This protocol is based on a general method for the preparation of phenylhydrazines from anilines.[1]
-
Diazotization: Dissolve p-aminobenzoic acid in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C. Slowly add the diazonium salt solution to the sodium metabisulfite solution while maintaining the pH between 7 and 9 by the addition of a base (e.g., sodium hydroxide solution).
-
Hydrolysis: After the addition is complete, heat the reaction mixture to 90-100 °C for 1-2 hours to effect hydrolysis.
-
Isolation: Cool the reaction mixture and adjust the pH to precipitate the 4-carboxyphenylhydrazine. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (Hypothetical Protocol)
This protocol is based on the general principles of the Fischer indole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-carboxyphenylhydrazine and a molar excess of diethyl ketomalonate in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted 4-carboxyphenylhydrazine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data
The structural identity and purity of the synthesized this compound would be confirmed by various spectroscopic techniques.
References
Spectroscopic and Synthetic Profile of Diethyl 1H-indole-2,6-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a potential synthetic route for Diethyl 1H-indole-2,6-dicarboxylate (CAS No. 107516-75-6). The information is curated to support research and development activities in medicinal chemistry and organic synthesis.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (Indole) | > 9.0 | Broad Singlet | - |
| H-7 | ~8.2 | Singlet | - |
| H-4 | ~7.9 | Doublet | ~8.5 |
| H-5 | ~7.8 | Doublet of Doublets | ~8.5, ~1.5 |
| H-3 | ~7.2 | Doublet | ~1.0 |
| OCH₂ (C2-ester) | ~4.4 | Quartet | ~7.1 |
| OCH₂ (C6-ester) | ~4.4 | Quartet | ~7.1 |
| CH₃ (C2-ester) | ~1.4 | Triplet | ~7.1 |
| CH₃ (C6-ester) | ~1.4 | Triplet | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C2-ester) | ~162 |
| C=O (C6-ester) | ~166 |
| C7a | ~138 |
| C3a | ~129 |
| C2 | ~128 |
| C6 | ~125 |
| C4 | ~122 |
| C5 | ~121 |
| C7 | ~114 |
| C3 | ~109 |
| OCH₂ (C2-ester) | ~61 |
| OCH₂ (C6-ester) | ~61 |
| CH₃ (C2-ester) | ~14 |
| CH₃ (C6-ester) | ~14 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z |
| [M+H]⁺ | 262.1074 |
| [M+Na]⁺ | 284.0893 |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | 1700-1730 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-O (Ester) | Stretch | 1000-1300 |
Experimental Protocols
Proposed Synthesis of this compound via Reissert-Henze Reaction
This protocol is adapted from established procedures for the synthesis of indole-2-carboxylates.
Step 1: Condensation of 4-Methyl-3-nitrobenzoate with Diethyl Oxalate
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-methyl-3-nitrobenzoate.
-
Addition of Reagents: Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, diethyl 2-((4-(methoxycarbonyl)-2-nitrophenyl)amino)-2-oxoacetate.
Step 2: Reductive Cyclization to this compound
-
Reduction: The crude intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C), is added.
-
Cyclization: The mixture is heated to reflux for several hours until the reduction of the nitro group and subsequent intramolecular cyclization are complete, as monitored by TLC.
-
Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.
Caption: Proposed Reissert-Henze synthesis pathway.
Caption: Workflow for spectroscopic characterization.
An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of Diethyl 1H-indole-2,6-dicarboxylate. This document details a standard experimental protocol for acquiring the spectrum, presents an analysis of the expected spectral data, and includes a visual representation of the molecular structure with proton assignments.
Introduction
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in a wide range of biologically active molecules. A thorough understanding of the structural characteristics of substituted indoles is paramount for the rational design and synthesis of novel therapeutic agents. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds, providing detailed information about the chemical environment of protons within a molecule.
Molecular Structure and Proton Environments
The molecular structure of this compound (C₁₄H₁₅NO₄, Molar Mass: 261.27 g/mol ) consists of a central indole core with two ethoxycarbonyl substituents at positions 2 and 6.[1] The protons in this molecule can be categorized into three main regions: the aromatic protons on the indole ring, the N-H proton of the indole, and the protons of the two ethyl groups.
The diagram below illustrates the molecular structure with the non-equivalent protons labeled for assignment in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ethoxycarbonyl groups and the aromaticity of the indole ring.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | 8.5 - 9.5 | broad singlet | - | 1H |
| H-7 | 8.0 - 8.2 | doublet | ~8.5 | 1H |
| H-5 | 7.8 - 8.0 | doublet of doublets | ~8.5, ~1.5 | 1H |
| H-4 | 7.6 - 7.8 | doublet | ~1.5 | 1H |
| H-3 | 7.2 - 7.4 | singlet | - | 1H |
| a (CH₂) | 4.3 - 4.5 | quartet | ~7.1 | 2H |
| c (CH₂) | 4.3 - 4.5 | quartet | ~7.1 | 2H |
| b (CH₃) | 1.3 - 1.5 | triplet | ~7.1 | 3H |
| d (CH₃) | 1.3 - 1.5 | triplet | ~7.1 | 3H |
Note: The chemical shifts for protons 'a' and 'c' and for 'b' and 'd' may be very similar and could potentially overlap.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
4.1. Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
400 or 500 MHz NMR spectrometer
4.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean vial.
-
Transfer the solution into a 5 mm NMR tube.
4.3. NMR Data Acquisition A standard single-pulse experiment is typically sufficient for routine characterization.[2]
-
Instrument Setup : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[3]
-
Acquisition Parameters (Typical for a 400 MHz spectrometer) :[2]
-
Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW) : 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ) : 3-4 seconds.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Number of Scans (NS) : 16-64, depending on the sample concentration.
-
Receiver Gain (RG) : Set automatically.
-
Temperature : 298 K (25 °C).
-
4.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Integrate the signals to determine the relative ratios of the different types of protons.
Logical Workflow for Spectral Analysis
The following workflow outlines the logical steps involved in the analysis of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR spectral analysis.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. For definitive structural confirmation, comparison with an experimentally obtained spectrum is recommended. Further two-dimensional NMR experiments, such as COSY and HSQC, can provide additional structural insights.
References
Technical Guide: Diethyl 1H-indole-2,6-dicarboxylate (CAS 107516-75-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1H-indole-2,6-dicarboxylate is an organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, drawing upon available data for the compound and its structural analogs to offer a predictive guide for research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 107516-75-6 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 261.27 g/mol | [1][2][3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-Ethoxycarbonylindole-2-carboxylic acid ethyl ester, Ethyloxindole-6-carboxylate | [1][2][4] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 119-121 °C | [1] |
| Boiling Point (Predicted) | 420.183 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [1] |
Synthesis and Spectroscopic Characterization
Representative Experimental Protocol: Fischer Indole Synthesis
This protocol is a generalized procedure for the synthesis of indole derivatives and would require optimization for the specific target molecule.
Materials:
-
Appropriately substituted phenylhydrazine
-
A suitable ketone or aldehyde with ester functionalities
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
The substituted phenylhydrazine and the ketone/aldehyde are mixed in a suitable solvent.
-
An acid catalyst is added to the mixture.
-
The reaction is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Predicted Spectroscopic Data
No specific spectroscopic data for this compound has been published. However, based on the structure and data from related indole esters, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and characteristic quartet and triplet signals for the two ethyl ester groups.
-
¹³C NMR: Resonances for the aromatic carbons of the indole core, two distinct carbonyl carbons from the ester groups, and the aliphatic carbons of the ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ester groups, and C-O stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (261.27 g/mol ).
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking. However, the indole nucleus and dicarboxylate functionalities are present in many biologically active molecules. Related compounds, such as dihydropyridine dicarboxylates, have been reported to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on studies of similar dihydropyridine dicarboxylate derivatives which have been shown to induce apoptosis in cancer cells, a potential mechanism of action for this compound could involve the activation of intrinsic apoptotic pathways.
Caption: Hypothetical apoptotic pathway induced by this compound.
Illustrative Experimental Protocols
To evaluate the potential biological activities of this compound, standard in vitro assays can be employed. Below are representative protocols for assessing antioxidant and antimicrobial activities.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging capacity of the compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
Caption: Workflow for the DPPH antioxidant assay.
Broth Microdilution Method (Antimicrobial Activity)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Standard antibiotics/antifungals (positive controls)
-
Resazurin or similar viability indicator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, add a viability indicator like resazurin and incubate for a few more hours.
-
The MIC is determined as the lowest concentration of the compound that prevents visible growth (indicated by no color change of the indicator).
Safety and Handling
As with any research chemical, this compound should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. A Safety Data Sheet (SDS) should be consulted for detailed safety information.[8]
Conclusion
This compound is a versatile building block for organic synthesis with potential applications in drug discovery and materials science. While specific biological data is limited, its structural similarity to other bioactive indole derivatives suggests that it may possess interesting pharmacological properties. The information and protocols provided in this guide serve as a foundation for future research into this promising compound.
References
- 1. Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CAS 107516-75-6 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Molecular Structure of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1H-indole-2,6-dicarboxylate is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. The presence of two diethyl carboxylate groups at the 2 and 6 positions of the indole ring system offers unique opportunities for structural modification and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. Two ethyl carboxylate functional groups are attached to this core at positions 2 and 6.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 107516-75-6 | [1] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| Melting Point | 119-121 °C | [2] |
| Appearance | Solid | [3] |
| Purity | ≥96% | [3] |
Synthesis of this compound
A plausible and established method for the synthesis of indole-2-carboxylic acid derivatives is the Reissert-Indole synthesis.[4][5][6][7] This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.
Experimental Protocol: Reissert-Indole Synthesis (General Procedure)
The following is a generalized protocol for the Reissert-Indole synthesis which can be adapted for the preparation of this compound.
Step 1: Condensation
-
In a suitable reaction vessel, dissolve the appropriately substituted ortho-nitrotoluene in an anhydrous solvent such as ethanol.
-
Add an equimolar amount of diethyl oxalate.
-
Slowly add a strong base, such as potassium ethoxide, to the mixture while maintaining a controlled temperature.
-
Stir the reaction mixture for several hours to allow for the completion of the condensation reaction, forming the corresponding ethyl o-nitrophenylpyruvate.[4]
Step 2: Reductive Cyclization
-
Isolate the ethyl o-nitrophenylpyruvate from the reaction mixture.
-
Dissolve the intermediate in a suitable solvent, such as acetic acid.
-
Add a reducing agent, such as zinc dust, to the solution.[4]
-
Heat the reaction mixture to facilitate the reductive cyclization. This step reduces the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indole ring.
-
Following the completion of the reaction, the crude product is isolated.
Step 3: Esterification (if necessary)
-
If the cyclization results in the carboxylic acid, a subsequent esterification step is required.
-
Dissolve the indole-2,6-dicarboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture to drive the Fischer esterification to completion, yielding this compound.
Step 4: Purification
-
The final product can be purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.
Spectroscopic Data
Predicted ¹H NMR Spectral Data
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH | ~9.5-10.5 | br s | 1H |
| Aromatic H | ~7.0-8.5 | m | 3H |
| CH (pyrrole ring) | ~7.0-7.5 | s | 1H |
| OCH₂ (ester at C2) | ~4.4 | q | 2H |
| OCH₂ (ester at C6) | ~4.4 | q | 2H |
| CH₃ (ester at C2) | ~1.4 | t | 3H |
| CH₃ (ester at C6) | ~1.4 | t | 3H |
Predicted data is based on general principles of NMR spectroscopy and data from similar indole derivatives.
Predicted ¹³C NMR Spectral Data
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester at C2) | ~162 |
| C=O (ester at C6) | ~167 |
| Aromatic/Pyrrole C | ~110-140 |
| OCH₂ (ester at C2) | ~61 |
| OCH₂ (ester at C6) | ~61 |
| CH₃ (ester at C2) | ~14 |
| CH₃ (ester at C6) | ~14 |
Predicted data is based on general principles of NMR spectroscopy and data from similar indole derivatives.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9] The dicarboxylate substitution pattern at the 2 and 6 positions may influence the molecule's interaction with various biological targets. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO, which are targets in cancer immunotherapy.[10][11][12]
The presence of the two ester groups provides sites for potential hydrolysis by cellular esterases, which could lead to the formation of the corresponding dicarboxylic acid, a more polar molecule that may have different biological targets and pharmacokinetic properties.
Further research is required to elucidate the specific biological activities and potential signaling pathways modulated by this compound. High-throughput screening and target-based assays would be valuable next steps in characterizing the pharmacological profile of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided an overview of its molecular structure, a plausible synthetic route based on the Reissert-Indole synthesis, and predicted spectroscopic data to aid in its characterization. While specific biological data is currently limited, the known activities of related indole derivatives suggest that this compound warrants further investigation. Future studies should focus on the development of a specific and optimized synthesis protocol, full experimental characterization, and comprehensive biological evaluation to unlock its full therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 3. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Reissert_indole_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Unveiling the Chemistry of Indole-2,6-dicarboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of indole-2,6-dicarboxylic acid esters, a class of compounds with potential applications in medicinal chemistry and organic synthesis. While a definitive historical account of their initial discovery remains elusive in readily available literature, their synthesis builds upon well-established principles of indole chemistry. This guide provides a comprehensive overview of the plausible synthetic routes, experimental protocols, and characterization data, serving as a valuable resource for researchers in the field.
Historical Context and Synthetic Evolution
The development of synthetic methods for indole derivatives dates back to the late 19th century with the pioneering work of Fischer and Reissert. These foundational reactions, the Fischer indole synthesis and the Reissert indole synthesis, laid the groundwork for accessing a vast array of substituted indoles, including those with carboxylic acid functionalities.
The synthesis of indole-2,6-dicarboxylic acid esters likely emerged as an extension of these classical methods, driven by the pursuit of novel molecular scaffolds for drug discovery and materials science. The strategic placement of two carboxyl groups on the indole ring at positions 2 and 6 offers unique opportunities for creating structurally diverse molecules with tailored electronic and steric properties.
A plausible and efficient pathway to indole-2,6-dicarboxylic acid, the precursor to its esters, involves the use of 4-amino-3-methylbenzoic acid as a key starting material. This approach leverages established methodologies for constructing the indole core.
Synthetic Pathways and Methodologies
The synthesis of indole-2,6-dicarboxylic acid esters can be logically approached in two main stages: the construction of the indole-2,6-dicarboxylic acid core, followed by the esterification of the carboxylic acid groups.
Part 1: Synthesis of the Indole-2,6-dicarboxylic Acid Precursor
A likely synthetic route to the key precursor, 4-amino-3-methylbenzoic acid, starts from the nitration of 3-methylbenzoic acid, followed by reduction of the nitro group to an amine.
Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic Acid
A common method for the synthesis of 4-amino-3-methylbenzoic acid involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid.[1]
Materials:
-
3-methyl-4-nitrobenzoic acid
-
Methanol
-
Palladium on activated charcoal (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of palladium on activated charcoal to the solution.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid.
-
The product can be further purified by recrystallization.
This high-yield reaction provides the necessary substituted aniline for the subsequent indole ring formation.[1]
Part 2: Esterification of Indole-2,6-dicarboxylic Acid
Once the indole-2,6-dicarboxylic acid is obtained, the final step is the esterification of the two carboxylic acid groups. A general and widely used method for this transformation is the Fischer esterification.
Experimental Protocol: General Fischer Esterification
Materials:
-
Indole-2,6-dicarboxylic acid
-
Desired alcohol (e.g., methanol for dimethyl ester, ethanol for diethyl ester)
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Suspend the indole-2,6-dicarboxylic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, monitoring by TLC.
-
After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude diester.
-
Purify the product by column chromatography or recrystallization.
Characterization and Data Presentation
The successful synthesis of indole-2,6-dicarboxylic acid esters is confirmed through various analytical techniques. Below is a summary of available and expected data for the dimethyl and diethyl esters.
Table 1: Physicochemical and Spectroscopic Data of Indole-2,6-dicarboxylic Acid Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Temperature |
| Dimethyl 1H-indole-2,6-dicarboxylate | 881040-29-5 | C₁₂H₁₁NO₄ | 233.22 | Light yellow to yellow solid | Room Temperature |
| Diethyl 1H-indole-2,6-dicarboxylate | 107516-75-6 | C₁₄H₁₅NO₄ | 261.27 | Not specified | Not specified |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic broad singlet for the indole N-H proton, distinct signals in the aromatic region for the three protons on the benzene ring, and two sets of quartets and triplets corresponding to the two ethyl ester groups.[2]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the indole ring carbons and the carbonyl and alkyl carbons of the ester groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ester carbonyl groups, and C-O stretching of the ester linkage.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the respective diester.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 4-amino-3-methylbenzoic acid to the target indole-2,6-dicarboxylic acid esters.
Caption: Proposed synthetic workflow for indole-2,6-dicarboxylic acid esters.
Biological Activity and Future Directions
While specific biological activity data for indole-2,6-dicarboxylic acid esters is not extensively reported in the public domain, the indole scaffold is a well-known privileged structure in medicinal chemistry. Numerous indole derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. For instance, various indole-2-carboxamides have shown potent antiproliferative activity by targeting EGFR and CDK2.[3] Additionally, certain indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy.[4][5][6][7]
The unique substitution pattern of indole-2,6-dicarboxylic acid esters presents an opportunity for the development of novel therapeutic agents. The two ester functionalities can be further modified to create a library of compounds for biological screening. Future research in this area could focus on:
-
Synthesis of a diverse library of indole-2,6-dicarboxylic acid esters and amides.
-
Screening these compounds against various biological targets, including kinases, viral enzymes, and metabolic enzymes.
-
Elucidation of structure-activity relationships (SAR) to guide the design of more potent and selective compounds.
This technical guide provides a foundational understanding of the synthesis and characterization of indole-2,6-dicarboxylic acid esters. The presented methodologies and data serve as a starting point for researchers to explore the potential of this intriguing class of molecules in drug discovery and development.
References
- 1. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. This compound|CAS 107516-75-6 [benchchem.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Fundamental Reactivity of the Indole-2,6-dicarboxylate Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The indole-2,6-dicarboxylate scaffold, featuring carboxylic acid or ester functionalities at the 2- and 6-positions, represents a particularly intriguing yet underexplored platform for drug discovery. These functional groups provide versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the fundamental reactivity of the indole-2,6-dicarboxylate core, including its synthesis, key reactions, and potential applications in medicine.
Synthesis of the Indole-2,6-dicarboxylate Scaffold
Direct and specific synthetic protocols for the indole-2,6-dicarboxylate scaffold are not abundantly reported in publicly available literature. However, its synthesis can be rationally approached through established and robust methods for indole ring formation, primarily the Fischer and Reissert indole syntheses.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for constructing the indole nucleus via the acid-catalyzed cyclization of an arylhydrazone.[3][4] To apply this to the indole-2,6-dicarboxylate scaffold, a key precursor would be a hydrazine substituted at the 4-position of the phenyl ring with a carboxylate group, which will become the 6-carboxylate of the indole.
Logical Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis workflow for indole-2,6-dicarboxylates.
Experimental Protocol (General):
-
Hydrazone Formation: An appropriately substituted arylhydrazine (e.g., a mono-ester of 4-hydrazinylterephthalic acid) is condensed with an α-ketoester (e.g., ethyl or methyl pyruvate). This reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with gentle heating.[5]
-
Cyclization: The resulting arylhydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[3] The reaction is heated, often to high temperatures (100-200 °C), to drive the[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization to the indole product.[6]
Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative.[7][8] For the synthesis of an indole-2,6-dicarboxylate, a suitable starting material would be a 4-methyl-3-nitrobenzoate derivative.
Logical Workflow for Reissert Indole Synthesis:
Caption: Reissert Indole Synthesis workflow for indole-2,6-dicarboxylates.
Experimental Protocol (General):
-
Condensation: The ortho-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate.[7]
-
Reductive Cyclization: The nitro group of the pyruvate derivative is then reduced, typically using zinc dust in acetic acid or other reducing agents like iron in acetic acid.[9] The resulting amino group spontaneously cyclizes onto the adjacent ketone to form the indole-2-carboxylate after dehydration.
Fundamental Reactivity of the Indole-2,6-dicarboxylate Scaffold
The reactivity of the indole-2,6-dicarboxylate scaffold is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing carboxylate groups.
N-H Acidity and N-Alkylation
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding indolyl anion. This anion is a potent nucleophile and can readily undergo N-alkylation with various electrophiles, such as alkyl halides or tosylates.[10][11]
General Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of the indole-2,6-dicarboxylate scaffold.
Experimental Protocol (General for N-Alkylation):
-
To a solution of the indole-2,6-dicarboxylate in an aprotic polar solvent (e.g., DMF, THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1-1.5 equivalents) is added portion-wise at 0 °C.
-
The mixture is stirred for 30-60 minutes at room temperature to ensure complete deprotonation.
-
The alkylating agent (1.0-1.2 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
Electrophilic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[12] However, the presence of the electron-withdrawing carboxylate group at the C2 position will deactivate the pyrrole ring towards electrophilic substitution to some extent. Nevertheless, reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation are expected to proceed, primarily at the C3 position.
Experimental Protocol (General for Vilsmeier-Haack Formylation):
-
To a solution of the indole-2,6-dicarboxylate in DMF at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise.
-
The reaction mixture is stirred at room temperature or heated to facilitate the formation of the Vilsmeier reagent and subsequent electrophilic attack.
-
Upon completion, the reaction is quenched by pouring it onto ice and then neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the 3-formylindole derivative.
Reactions of the Carboxylate Groups
The ester functionalities at the C2 and C6 positions can undergo typical ester reactions.
-
Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. For instance, treatment with an aqueous solution of a base like potassium hydroxide in a mixture of methanol and tetrahydrofuran can effect hydrolysis.[13]
-
Reduction: The ester groups can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: The esters can be converted to amides by reaction with amines, often at elevated temperatures or with the use of catalysts.
Quantitative Data for a Related Hydrolysis Reaction:
| Reactant | Reagents and Conditions | Product | Yield |
| 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester 6-methyl ester | 3 N aqueous KOH, 1:4 MeOH:tetrahydrofuran, 16 hours | 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester | 88% |
Table based on a similar reported procedure.[13]
Potential Applications in Drug Discovery
While specific biological data for indole-2,6-dicarboxylate derivatives are scarce, the broader class of indole-2-carboxylates has shown significant promise in medicinal chemistry. These compounds have been investigated as:
-
Enzyme Inhibitors: The indole scaffold is adept at interacting with the active sites of various enzymes.[14] Indole-2-carboxylic acid derivatives have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy.
-
Receptor Ligands: The structural rigidity and hydrogen bonding capabilities of the indole-2-carboxylate moiety make it a suitable pharmacophore for receptor binding. For example, derivatives have been developed as antagonists for the strychnine-insensitive glycine binding site on the NMDA receptor.[15]
-
Anticancer Agents: A multitude of indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interactions with nuclear receptors.[16][17]
-
Antiviral Agents: The indole nucleus is present in several antiviral drugs, and derivatives of indole-2-carboxylic acid are being investigated as potential antiviral agents.
Signaling Pathway Modulation (Hypothetical):
Based on the activities of related indole compounds, derivatives of the indole-2,6-dicarboxylate scaffold could potentially modulate various signaling pathways implicated in disease. For example, they might act as ligands for nuclear receptors, thereby influencing gene transcription, or inhibit kinases involved in cell proliferation and survival pathways.
Illustrative Signaling Pathway Interaction:
Caption: Hypothetical modulation of a nuclear receptor signaling pathway.
Conclusion
The indole-2,6-dicarboxylate scaffold presents a promising, yet largely untapped, area for chemical and pharmacological exploration. Its synthesis is achievable through well-established methodologies, and its dicarboxylate functionalization offers extensive opportunities for derivatization and the generation of compound libraries for high-throughput screening. The fundamental reactivity of this core, characterized by the interplay of the indole nucleus and its substituents, allows for predictable modifications at the nitrogen and C3 positions, as well as transformations of the carboxylate groups. Given the diverse biological activities of related indole derivatives, the indole-2,6-dicarboxylate scaffold holds significant potential for the development of novel therapeutics targeting a range of diseases, including cancer and neurological disorders. Further investigation into the synthesis, reactivity, and biological evaluation of this scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. Reissert_indole_synthesis [chemeurope.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis routes of 1h-Indole-1,6-dicarboxylic acid,2,3-dihydro-4-methoxy-,1-(1,1-dimethylethyl)ester [benchchem.com]
- 14. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 15. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of Diethyl 1H-indole-2,6-dicarboxylate (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Diethyl 1H-indole-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its melting point and available information on its solubility, alongside standardized experimental protocols for determining these properties. Furthermore, a visualization of a common synthetic pathway for indole derivatives is provided to contextualize its formation.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in further chemical synthesis or biological assays.
Quantitative Data Summary
For clarity and ease of comparison, the key physical property is summarized in the table below.
| Property | Value |
| Melting Point | 119 - 121 °C |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The established method for its determination is as follows:
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination
Determining the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation development. A general qualitative and semi-quantitative procedure is outlined below.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, dichloromethane, hexane)
-
Test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Graduated pipettes or syringes
Procedure:
-
Qualitative Assessment:
-
To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), a small volume of the chosen solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Visual observation is used to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.
-
-
Semi-Quantitative Assessment (by Saturation):
-
A known volume of a specific solvent is placed in a vial.
-
Small, accurately weighed portions of this compound are added incrementally to the solvent.
-
After each addition, the mixture is stirred until the solid is fully dissolved.
-
The addition of the solid continues until a saturated solution is achieved, indicated by the persistence of undissolved solid material.
-
The total mass of the dissolved solid is recorded, and the solubility can be expressed in terms of mg/mL or mol/L.
-
Synthetic Pathway Visualization
The Fischer indole synthesis is a classic and versatile method for the synthesis of indole rings. The general mechanism of this reaction provides a logical framework for understanding the formation of the core indole structure present in this compound.
Caption: The Fischer Indole Synthesis Workflow.
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Diethyl 1H-indole-2,6-dicarboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the Reissert indole synthesis methodology, which involves the condensation of a substituted o-nitrotoluene with diethyl oxalate followed by reductive cyclization.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step process starting from 4-methyl-3-nitrobenzoic acid. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-methyl-3-nitrobenzoate
This step involves the Fischer esterification of 4-methyl-3-nitrobenzoic acid.
Workflow:
Caption: Workflow for the synthesis of Ethyl 4-methyl-3-nitrobenzoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |
| 4-Methyl-3-nitrobenzoic acid | 181.15 | 10.0 | 55.2 | - |
| Ethanol (absolute) | 46.07 | - | - | 100 |
| Sulfuric acid (concentrated) | 98.08 | - | - | 2.0 |
| Saturated sodium bicarbonate solution | - | - | - | As needed |
| Ethyl acetate | 88.11 | - | - | 3 x 50 |
| Anhydrous sodium sulfate | 142.04 | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and absolute ethanol (100 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water (200 mL).
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 4-methyl-3-nitrobenzoate.
-
Expected Yield: 85-95%.
Step 2: Condensation of Ethyl 4-methyl-3-nitrobenzoate with Diethyl Oxalate
This step is a Claisen condensation reaction, forming the pyruvate intermediate necessary for the Reissert cyclization.
Workflow:
Caption: Workflow for the condensation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |
| Ethyl 4-methyl-3-nitrobenzoate | 209.20 | 10.0 | 47.8 | - |
| Diethyl oxalate | 146.14 | 7.0 | 47.8 | 6.6 |
| Sodium metal | 22.99 | 1.1 | 47.8 | - |
| Ethanol (absolute) | 46.07 | - | - | 50 |
| Diethyl ether (anhydrous) | 74.12 | - | - | 50 |
| Hydrochloric acid (1 M) | - | - | - | As needed |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 g, 47.8 mmol) in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere.
-
Once all the sodium has reacted, cool the solution to room temperature and add anhydrous diethyl ether (50 mL).
-
Prepare a mixture of ethyl 4-methyl-3-nitrobenzoate (10.0 g, 47.8 mmol) and diethyl oxalate (7.0 g, 47.8 mmol) and add it dropwise to the sodium ethoxide solution over 30 minutes with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold 1 M hydrochloric acid (100 mL) to neutralize the base and precipitate the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude pyruvate derivative is typically used in the next step without further purification.
Step 3: Reductive Cyclization to this compound
This final step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring.
Workflow:
Caption: Workflow for the reductive cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Volume (mL) |
| Crude pyruvate derivative | ~309.27 | ~14.8 | ~47.8 | - |
| Zinc dust | 65.38 | 15.6 | 239 | - |
| Acetic acid (glacial) | 60.05 | - | - | 150 |
| Ethyl acetate | 88.11 | - | - | 3 x 75 |
Procedure:
-
Dissolve the crude pyruvate derivative from Step 2 in glacial acetic acid (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the solution to 60-70 °C.
-
Add zinc dust (15.6 g, 239 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and filter through a pad of celite to remove excess zinc and other inorganic salts. Wash the filter cake with ethyl acetate.
-
Pour the filtrate into a large beaker of ice water (500 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to yield this compound.
-
Expected Overall Yield (from ethyl 4-methyl-3-nitrobenzoate): 40-60%.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 4-Methyl-3-nitrobenzoic acid (10.0 g) | Ethanol, Sulfuric acid | Ethyl 4-methyl-3-nitrobenzoate | 11.5 | 85-95 |
| 2 | Ethyl 4-methyl-3-nitrobenzoate (10.0 g) | Diethyl oxalate, Sodium ethoxide | Crude pyruvate derivative | ~14.8 | ~80-90 (crude) |
| 3 | Crude pyruvate derivative (~14.8 g) | Zinc dust, Acetic acid | This compound | 12.5 | 40-60 (overall) |
Applications of Diethyl 1H-indole-2,6-dicarboxylate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
Diethyl 1H-indole-2,6-dicarboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its rigid bicyclic indole core, substituted with two reactive ester functionalities, provides a unique scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The indole motif is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals. The presence of ester groups at the 2- and 6-positions of the indole ring offers strategic points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides a detailed overview of the known and potential applications of this compound in medicinal chemistry, complete with experimental protocols and logical workflows for the synthesis of bioactive derivatives.
Application Notes
While direct applications of this compound as a final drug product are not extensively documented, its primary role lies in its use as a key intermediate for the synthesis of more complex and potent therapeutic agents. The strategic placement of the diethyl carboxylate groups allows for a variety of chemical transformations, making it an attractive starting material for the development of compounds targeting a range of diseases.
Precursor for the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The core structure of many PARP inhibitors incorporates a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. The indole scaffold can be elaborated to present the necessary functionalities for PARP inhibition. This compound serves as a foundational scaffold that can be chemically modified to introduce the required pharmacophoric elements for potent PARP inhibition. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to amides, a common feature in many PARP inhibitors.
Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The rigid structure of the indole ring provides a solid anchor for positioning key pharmacophoric groups within the ATP-binding site of kinases. This compound can be functionalized at various positions (N1, C3, C4, C5, and C7) to introduce substituents that can interact with specific residues in the kinase active site, thereby leading to potent and selective inhibition.
Intermediate for Antiviral Agents
The indole scaffold is also present in a number of antiviral compounds. The development of novel antiviral agents is a continuous effort to combat emerging and resistant viral infections. The diester functionalities of this compound can be transformed into a variety of other functional groups, such as amides, hydrazides, or heterocyclic rings, which are known to be important for antiviral activity. For instance, the synthesis of indole-based compounds with activity against viruses like influenza, HIV, and hepatitis C has been an active area of research.
Experimental Protocols
The following are generalized experimental protocols for the chemical modification of this compound. These protocols are based on standard organic synthesis techniques and can be adapted for the synthesis of specific target molecules.
Protocol 1: Hydrolysis of this compound to 1H-Indole-2,6-dicarboxylic acid
Objective: To convert the diethyl ester to the corresponding dicarboxylic acid, a key intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or MeOH) and water.
-
Add LiOH (or NaOH) (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1H-indole-2,6-dicarboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Amide Coupling of 1H-Indole-2,6-dicarboxylic acid
Objective: To form amide bonds, a common feature in many bioactive molecules.
Materials:
-
1H-Indole-2,6-dicarboxylic acid
-
Amine (2.2 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (4.4 equivalents)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 1H-Indole-2,6-dicarboxylic acid (1 equivalent) in DMF (or DCM).
-
Add HATU (or HBTU) (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Biological Activity of this compound Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Activity |
| IND-001 | PARP-1 | 15 | MDA-MB-436 | Anti-cancer |
| IND-002 | VEGFR2 | 50 | HUVEC | Anti-angiogenic |
| IND-003 | Influenza A H1N1 | 120 | MDCK | Antiviral |
Visualizations
The following diagrams illustrate the logical workflows and potential signaling pathways relevant to the applications of this compound.
Caption: Synthetic workflow from this compound.
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.
This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its inherent structural features and the reactivity of its ester groups provide a robust platform for the synthesis of a wide range of biologically active molecules. While further research is needed to fully explore its potential, the foundational role of the indole scaffold in numerous therapeutic agents suggests that this compound will continue to be a significant contributor to the discovery and development of novel drugs. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this important chemical entity in their drug discovery endeavors.
Application Notes and Protocols: Derivatization of Diethyl 1H-indole-2,6-dicarboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Diethyl 1H-indole-2,6-dicarboxylate, a versatile scaffold for the development of novel therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide outlines the synthesis of the core molecule and subsequent derivatization strategies at the N-1 position and the C-2 and C-6 carboxylate groups, along with potential biological applications and signaling pathways.
Synthesis of this compound
The synthesis of the this compound core can be approached through established indole synthesis methodologies. The Reissert indole synthesis is a plausible and efficient method.[4][5][6][7][8]
Protocol 1: Synthesis via Reissert Indole Synthesis
This protocol describes a potential two-step process to synthesize this compound.
Step 1: Condensation of 4-Methyl-3-nitro-benzoic acid ethyl ester with Diethyl Oxalate
-
To a solution of potassium ethoxide in anhydrous ethanol, add 4-methyl-3-nitro-benzoic acid ethyl ester and diethyl oxalate at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), quench the reaction with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate by column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the product from Step 1 in a mixture of acetic acid and ethanol.
-
Add a reducing agent, such as zinc dust or iron powder, in portions while stirring.[4][7]
-
Heat the reaction mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the metal residues and wash the residue with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Derivatization Strategies
The this compound scaffold offers three primary points for diversification: the N-1 position of the indole ring and the two ethyl carboxylate groups at the C-2 and C-6 positions.
N-alkylation of the indole nitrogen is a common strategy to introduce various substituents, which can significantly influence the biological activity of the resulting compounds.
Protocol 2: General Procedure for N-Alkylation
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Add the desired alkylating agent (e.g., alkyl halide, benzyl halide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated derivative by column chromatography.
The ethyl carboxylate groups at C-2 and C-6 can be hydrolyzed to the corresponding carboxylic acids and subsequently coupled with a variety of amines to generate a library of amide derivatives. Amide bonds are prevalent in many pharmaceutical agents.
Protocol 3: Hydrolysis of Diethyl Esters
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 1H-indole-2,6-dicarboxylic acid.
Protocol 4: Amide Coupling with Amines
-
To a solution of 1H-indole-2,6-dicarboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[9][10]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.
-
Add the desired primary or secondary amine, followed by a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction at room temperature for 6-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting bis-amide derivative by column chromatography.
Data Presentation: Biological Activities of Related Indole Derivatives
While specific biological data for derivatives of this compound are not extensively available, the following tables summarize the activities of structurally related indole-2-carboxamide and other indole derivatives against various cancer cell lines, providing a rationale for the exploration of this scaffold.
Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamide analog 1 | MCF-7 (Breast) | 5.0 | [2] |
| Indole-2-carboxamide analog 2 | PC3 (Prostate) | 7.5 | [2] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast) | 6.10 | [11] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast) | 6.49 | [11] |
| Indole-based Derivative (55) | Various | 0.0003 - 0.009 | [1] |
Table 2: Enzyme Inhibitory Activity of Indole Derivatives
| Compound Reference | Target Enzyme | IC50 (µM) | Reference |
| 6-acetamido-indole-2-carboxylic acid 9o-1 | IDO1 | 1.17 | [12] |
| 6-acetamido-indole-2-carboxylic acid 9o-1 | TDO | 1.55 | [12] |
| Indole Derivative (45) | EGFR | 0.311 | [1] |
| Indole Derivative (46) | EGFR | 0.203 | [1] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.
Caption: General workflow for the synthesis and derivatization of this compound.
Potential Signaling Pathway Modulation
Indole derivatives have been shown to modulate various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reissert Indole Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Diethyl 1H-indole-2,6-dicarboxylate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Diethyl 1H-indole-2,6-dicarboxylate as a versatile starting material in the generation of novel heterocyclic compounds with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and the dicarboxylate substitution at the 2- and 6-positions of this molecule offers unique opportunities for chemical modification and the development of new bioactive entities.
The following sections detail a specific application of this compound in the synthesis of N-alkylated indole derivatives, which can serve as precursors to more complex molecules for drug discovery programs. The protocols are based on established synthetic routes and provide a foundation for further exploration and optimization in a research setting.
Synthesis of Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate
A key synthetic transformation involving this compound is the alkylation of the indole nitrogen. This protocol describes the N-alkylation with bromoacetonitrile to introduce a cyanomethyl group, a versatile handle for further chemical modifications.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq, 15.3 mmol) in dry dimethylformamide (DMF, 50 mL), add potassium carbonate (K₂CO₃, 3.0 eq, 45.9 mmol).
-
Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere for 30 minutes at room temperature. Add bromoacetonitrile (2.0 eq, 30.6 mmol) and heat the reaction mixture to 80°C for 4 hours.[1]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (EtOAc, 300 mL). Wash the organic layer with water and then with brine. Dry the organic phase over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. Recrystallize the residue from ethanol to afford the purified Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate.[1]
Quantitative Data:
| Reactant | Molar Eq. | Amount (mmol) | Molecular Weight ( g/mol ) | Mass/Volume |
| This compound | 1.0 | 15.3 | 261.27 | 4.0 g |
| Potassium Carbonate | 3.0 | 45.9 | 138.21 | 6.3 g |
| Bromoacetonitrile | 2.0 | 30.6 | 119.95 | 2.1 mL |
| Dry Dimethylformamide (DMF) | - | - | 73.09 | 50 mL |
| Product | ||||
| Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate | - | - | 300.30 | 3.9 g (84% yield)[1] |
Logical Workflow for N-Alkylation:
Synthesis of Diethyl 1-(2-aminoethyl)-1H-indole-2,6-dicarboxylate
The cyano group introduced in the previous step can be readily reduced to a primary amine, providing a key intermediate for the synthesis of various bioactive molecules through further derivatization of the amino group.
Experimental Protocol:
-
Reaction Setup: To a solution of Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate (1.0 eq, 12.4 mmol) in ethanol (500 mL), add platinum oxide (PtO₂, 0.7 eq, 8.8 mmol).
-
Reaction Conditions: Shake the reaction mixture under a hydrogen atmosphere (50 psi) for 4 hours. If the reaction is incomplete, add additional platinum oxide (0.25 eq, 3.1 mmol) and continue shaking under 50 psi of H₂ for another 16 hours.[1]
-
Work-up: Filter the reaction mixture through Celite under a nitrogen flow, rinsing the Celite with ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.[1]
Quantitative Data:
| Reactant | Molar Eq. | Amount (mmol) | Molecular Weight ( g/mol ) | Mass/Volume |
| Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate | 1.0 | 12.4 | 300.30 | 3.9 g |
| Platinum Oxide (initial) | 0.7 | 8.8 | 227.09 | 2.0 g |
| Platinum Oxide (additional) | 0.25 | 3.1 | 227.09 | 700 mg |
| Ethanol | - | - | 46.07 | 500 mL |
| Product | ||||
| Diethyl 1-(2-aminoethyl)-1H-indole-2,6-dicarboxylate | - | - | 304.34 | 3.2 g (95% yield)[1] |
Signaling Pathway Illustration (Hypothetical):
The resulting aminoethyl indole derivative could potentially interact with various biological targets. For instance, it could be a precursor for compounds designed to inhibit a specific kinase pathway involved in a disease state. The following diagram illustrates a hypothetical kinase inhibition pathway.
Synthesis of Diethyl 1-(2-aminopropan-2-yl)-1H-indole-2,6-dicarboxylate
This protocol demonstrates a variation of the nitrile reduction, starting from an α-methylated cyanomethyl indole derivative.
Experimental Protocol:
-
Synthesis of Diethyl 1-(1-cyanoethyl)-1H-indole-2,6-dicarboxylate: To a solution of Diethyl 1-(cyanomethyl)-1H-indole-2,6-dicarboxylate (1.0 eq, 6.8 mmol) in tetrahydrofuran (THF, 60 mL) at 0°C, add methyl iodide (4.0 eq, 27.2 mmol). Then, add a 1.0M solution of sodium bis(trimethylsilyl)amide in THF (3.0 eq, 20.4 mmol) at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.[1]
-
Reduction to Diethyl 1-(2-aminopropan-2-yl)-1H-indole-2,6-dicarboxylate: A mixture of the resulting Diethyl 1-(2-cyanopropan-2-yl)-1H-indole-2,6-dicarboxylate (1.0 eq, 23.3 mmol), Raney Nickel (approx. 0.43g of 50% wet catalyst), and water (5 mL) is heated to 50°C under a hydrogen atmosphere (250 psi) and stirred for 18 hours. Filter the mixture through Celite and remove the solvent under reduced pressure to yield the product.[1]
Quantitative Data:
| Reactant | Molar Eq. | Amount (mmol) | Molecular Weight ( g/mol ) | Mass/Volume |
| Diethyl 1-(2-cyanopropan-2-yl)-1H-indole-2,6-dicarboxylate | 1.0 | 23.3 | 328.35 | 9.3 g |
| Raney Ni (50% wet) | - | - | - | 4 g |
| Water | - | - | 18.02 | 5 mL |
| Product | ||||
| Diethyl 1-(2-aminopropan-2-yl)-1H-indole-2,6-dicarboxylate | - | - | 332.39 | 7.7 g (95% yield)[1] |
Experimental Workflow Diagram:
References
Application Notes and Protocols: Fischer Indole Synthesis for Substituted Indole-2,6-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds.[1] Among the numerous methods developed for indole synthesis, the Fischer indole synthesis remains a cornerstone technique due to its versatility and broad substrate scope.[2][3] Discovered by Hermann Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine and a ketone or aldehyde.[4][5] The reaction proceeds through a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.[4]
This application note focuses on the utility of the Fischer indole synthesis for the preparation of substituted indole-2,6-dicarboxylates. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of emerging therapeutic targets. Notably, certain 2,6-di-substituted indole derivatives have been identified as potent inhibitors of Methyltransferase-like 3 (METTL3), an enzyme critically involved in RNA methylation and a promising target in oncology.[6]
Data Presentation
The following tables summarize key quantitative data for representative substituted indole derivatives, highlighting their biological activity.
Table 1: Inhibitory Activity of 2,6-Di-substituted Indole Derivatives against METTL3 [6]
| Compound ID | Substitution Pattern | METTL3 IC₅₀ (nM) |
| 16e | 2-Cyclopropyl, 6-(4-(trifluoromethoxy)phenyl)amino | 0.49 ± 0.30 |
| 16a | 2-Cyclopropyl, 6-(p-tolylamino) | 1.2 ± 0.2 |
| 16b | 2-Cyclopropyl, 6-(o-tolylamino) | 2.5 ± 0.5 |
| 16c | 2-Cyclopropyl, 6-((4-methoxyphenyl)amino) | 3.1 ± 0.6 |
| 16d | 2-Cyclopropyl, 6-((4-fluorophenyl)amino) | 0.8 ± 0.1 |
Table 2: Antiproliferative Activity of Indole-2-carboxamide Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| 5e | A-549 (Lung) | 0.95 |
| 5e | MCF-7 (Breast) | 0.80 |
| 5e | Panc-1 (Pancreatic) | 1.00 |
| Doxorubicin | A-549 (Lung) | 1.20 |
| Doxorubicin | MCF-7 (Breast) | 0.90 |
| Doxorubicin | Panc-1 (Pancreatic) | 1.40 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Substituted Indole-2,6-dicarboxylate
This protocol is a representative procedure and may require optimization for specific substrates.
Step 1: Formation of the Arylhydrazone
-
To a solution of the appropriately substituted arylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding α-ketoester (e.g., diethyl 2-oxosuccinate) (1.05 eq).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60 °C) for a period ranging from 1 to 4 hours.
-
The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. In many cases, the crude hydrazone can be used directly in the next step without further purification.[5]
Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)
-
The dried arylhydrazone (1.0 eq) is suspended in a suitable high-boiling solvent such as diphenyl ether, Dowtherm A, or a mixture of acetic acid and a stronger acid.
-
An acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH).[4][5] The choice of catalyst and solvent is crucial and often substrate-dependent.
-
The reaction mixture is heated to a high temperature, typically in the range of 120-250 °C, for several hours. The progress of the reaction should be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is quenched by carefully adding it to ice-water or a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired substituted indole-2,6-dicarboxylate.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis of substituted indole-2,6-dicarboxylates.
METTL3 Signaling Pathway in Cancer
References
- 1. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. METTL3-mediated activation of Sonic Hedgehog signaling promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cd-genomics.com [cd-genomics.com]
Application Note: Protocols for N-alkylation of Diethyl 1H-indole-2,6-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] N-alkylation of the indole ring is a critical modification strategy for tuning the pharmacological properties of these molecules. Diethyl 1H-indole-2,6-dicarboxylate is a versatile intermediate, and its N-alkylation provides access to a wide range of novel compounds for drug discovery and development. The presence of two electron-withdrawing ester groups increases the acidity of the N-H bond, which can facilitate N-alkylation over competing C3-alkylation.[2] This document provides detailed protocols and comparative data for the N-alkylation of this substrate.
Comparative Summary of N-Alkylation Protocols
The selection of a suitable protocol for N-alkylation depends on the specific alkylating agent, desired scale, and tolerance of functional groups. The following table summarizes common methods, with classical strong base conditions being the most prevalent.
| Method | Base (Equivalents) | Alkylating Agent (Equivalents) | Solvent | Temperature | Typical Time | Reported Yield | Reference |
| Classical Strong Base | Sodium Hydride (NaH) (1.1-1.5) | Alkyl Halide (e.g., R-Br, R-I) (1.0-1.2) | DMF, THF | 0 °C to 80 °C | 15 min - 12 h | Good to Excellent | [2][3] |
| Phase Transfer Catalysis | Potassium Hydroxide (KOH) | Alkyl Halide | Dioxane / Biphasic | Ambient to 100°C | < 1 h - 12 h | Moderate to Good | [4][5][6] |
| Mild Base / Carbonate | 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic) | Dimethyl Carbonate (DMC) or Dibenzyl Carbonate | DMC, DMF | 90 - 150 °C | 21 - 36 h | High to Quantitative | [7] |
| Copper-Catalyzed | Potassium Hydroxide (KOH) (2.5) | N-Tosylhydrazone (1.5) | Dioxane | 100 °C | 12 h | Moderate to Good (up to 86%) | [4][8][9] |
Detailed Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride (NaH)
This is the most common and robust method for the N-alkylation of indoles, particularly those activated by electron-withdrawing groups. It involves the formation of a sodium indolate salt, which then acts as a potent nucleophile.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF or THF (approx. 0.1-0.5 M concentration relative to the indole). Stir the mixture until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved during this step.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution has ceased completely.[2] The formation of the indolate anion is now complete.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq.) dropwise to the stirred solution.[2][5]
-
Reaction: The reaction can be stirred at room temperature or gently heated (e.g., to 50-80 °C) to drive it to completion.[3] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the general chemical pathway for the N-alkylation reaction.
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: General reaction pathway for base-mediated indole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Diethyl 1H-indole-2,6-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3]
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities. Consequently, the functionalization of the indole core is of significant interest in drug discovery and development. Diethyl 1H-indole-2,6-dicarboxylate derivatives, particularly their halogenated counterparts, serve as versatile building blocks for the synthesis of novel compounds with potential therapeutic applications. The Suzuki coupling reaction provides an efficient method for introducing aryl and heteroaryl substituents at specific positions on the indole ring, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.
These application notes provide a detailed overview and representative protocols for the Suzuki coupling of halogenated this compound derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and needs to be optimized for specific substrates. For electron-deficient systems like this compound, careful selection of reaction parameters is crucial to achieve high yields.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
| Entry | Bromo-Indole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromoindole | Phenylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 85 |
| 2 | 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 92 |
| 3 | 5-Bromoindole | 4-Acetylphenylboronic acid | Pd/SPhos (5) | K₂CO₃ | H₂O/Acetonitrile (4:1) | 37 | 78 |
| 4 | N-Boc-3-bromoindole | Phenylboronic acid | Pd₂(dba)₃ / (t-Bu)₃P·HBF₄ (5) | DIPEA | Toluene | 100 | 77 |
| 5 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 71 |
| 6 | 7-Bromo-4-sulfonamido-1H-indazole | Thien-2-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
* Indazole is a bioisostere of indole and provides relevant comparative data.[4] Data is based on analogous compounds and should be used as a guide for optimization.[4][5][6]
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid, based on established procedures for similar substrates.[7]
Materials:
-
Halogenated this compound (e.g., Bromo-derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, Toluene, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[7]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
Experimental Workflow
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of aryl-substituted this compound derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve good to excellent yields of the desired coupled products. The protocols and data provided in these application notes offer a solid foundation for the development of robust and efficient synthetic routes to novel indole-based compounds for drug discovery and other applications. Further optimization may be required for specific substrate combinations to maximize yields and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Synthesis of Novel Heterocyclic Compounds from Diethyl 1H-indole-2,6-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The unique electronic properties and versatile reactivity of the indole nucleus make it a privileged structure for the design of novel therapeutic agents. Diethyl 1H-indole-2,6-dicarboxylate is a readily accessible starting material that offers multiple reactive sites for chemical modification, including the ester functionalities at the 2- and 6-positions, the indole nitrogen, and the benzene ring. This application note provides detailed protocols for the synthesis of novel fused heterocyclic compounds from this compound, opening avenues for the exploration of new chemical space in drug discovery.
Synthetic Workflow Overview
The general strategy for the synthesis of novel heterocyclic compounds from this compound involves the cyclocondensation of the diester with various binucleophilic reagents. This approach allows for the construction of new rings fused to the indole core, leading to the formation of polycyclic heteroaromatic systems with potential biological significance.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Synthesis of 5,10-dihydropyridazino[4,5-f]indole-1,4-dione
This protocol describes the synthesis of a novel pyridazino-fused indole derivative through a two-step process involving the formation of a dihydrazide intermediate followed by cyclization.
Step 1: Synthesis of 1H-indole-2,6-dicarbohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (10.0 eq).
-
Reflux the reaction mixture with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product, 1H-indole-2,6-dicarbohydrazide, is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Cyclization to 5,10-dihydropyridazino[4,5-f]indole-1,4-dione
Materials:
-
1H-indole-2,6-dicarbohydrazide
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Suspend the 1H-indole-2,6-dicarbohydrazide (1.0 eq) in glacial acetic acid.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 5,10-dihydropyridazino[4,5-f]indole-1,4-dione.
Synthesis of 1H-pyrimido[4,5-f]indole-2,4(3H,5H)-dione
This protocol outlines a one-pot synthesis of a pyrimido-fused indole derivative using urea as the binucleophile.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add this compound (1.0 eq) and urea (2.2 eq).
-
Reflux the reaction mixture for 18-36 hours.
-
After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 5-6.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 1H-pyrimido[4,5-f]indole-2,4(3H,5H)-dione.
Synthesis of 2,4-diamino-5H-pyrimido[4,5-f]indole
This protocol describes the synthesis of a diaminopyrimido-fused indole derivative using guanidine as the nitrogen source.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol as described previously.
-
Add guanidine hydrochloride (2.5 eq) to the sodium ethoxide solution and stir for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 24-48 hours.
-
Cool the reaction to room temperature and neutralize with a dilute acid.
-
Collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 2,4-diamino-5H-pyrimido[4,5-f]indole.
Data Presentation
| Starting Material | Reagent | Product | Yield (%) |
| This compound | Hydrazine Hydrate | 5,10-dihydropyridazino[4,5-f]indole-1,4-dione | 75-85 |
| This compound | Urea | 1H-pyrimido[4,5-f]indole-2,4(3H,5H)-dione | 60-70 |
| This compound | Guanidine HCl | 2,4-diamino-5H-pyrimido[4,5-f]indole | 55-65 |
Note: Yields are approximate and may vary depending on reaction conditions and purification methods.
Potential Signaling Pathways and Biological Applications
Fused indole heterocyclic systems are known to interact with a variety of biological targets. For instance, pyridazino[4,5-b]indoles have been investigated for their potential as anxiolytics, antihypertensives, and inhibitors of various enzymes.[1] Pyrimido-fused indoles have shown promise as kinase inhibitors and anticancer agents. The novel compounds synthesized from this compound could potentially modulate similar pathways. Further biological evaluation is required to determine their specific activities.
Caption: Potential biological targets of fused indole compounds.
Conclusion
This application note provides a starting point for the synthesis of novel heterocyclic compounds derived from this compound. The detailed protocols offer a practical guide for researchers to explore new chemical entities with potential applications in drug discovery. The versatility of the starting material allows for the generation of a diverse library of fused indole systems, which can be further evaluated for their biological activities against various therapeutic targets.
References
Application Notes and Protocols for Diethyl 1H-indole-2,6-dicarboxylate in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Diethyl 1H-indole-2,6-dicarboxylate as a scaffold in the development of potent kinase inhibitors. This document details the synthesis of 2,6-disubstituted indole derivatives, their biological activity against key kinase targets, and the relevant signaling pathways.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors. Kinases, a class of enzymes that play a pivotal role in cellular signaling, are frequently dysregulated in diseases such as cancer, making them prime targets for therapeutic intervention.
This document focuses on the derivatization of this compound to generate a class of 2,6-disubstituted indole compounds with potent inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5). CDK5 is a crucial regulator of neuronal signal transduction and its aberrant activity has been implicated in various neurodegenerative diseases and cancers.
Data Presentation
The following table summarizes the inhibitory activity of a key 2,6-disubstituted indole derivative against CDK5.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11 | CDK5 | 160 | [1] |
Experimental Protocols
The following protocols describe the synthesis and biological evaluation of 2,6-disubstituted indole derivatives as kinase inhibitors.
Protocol 1: Synthesis of 2,6-disubstituted Indole Derivatives
This protocol is based on the synthesis of 3-(6-hydroxyindol-2-yl)-5-(phenyl)pyridine derivatives, which can be conceptually adapted from this compound through functional group interconversion. The key steps would involve the conversion of the esters to groups suitable for cross-coupling reactions. The synthesis described by Kassis et al. (2011) involves Stille or Suzuki type reactions on di-substituted pyridines and pyrazines to introduce the indole and phenyl moieties.[1]
Materials:
-
This compound (or a suitable 2,6-difunctionalized indole precursor)
-
Appropriately substituted boronic acids or stannanes for Suzuki or Stille coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Anhydrous solvents (e.g., Toluene, DMF, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure (Conceptual Adaptation):
-
Functional Group Modification of this compound:
-
Hydrolyze the diethyl ester to the corresponding dicarboxylic acid using a suitable base (e.g., NaOH).
-
Convert the carboxylic acid groups to functionalities suitable for cross-coupling, such as halides (e.g., -Br, -I) via a Hunsdiecker-type reaction or conversion to triflates.
-
-
Suzuki or Stille Cross-Coupling:
-
In an inert atmosphere, dissolve the 2,6-difunctionalized indole in an anhydrous solvent.
-
Add the appropriate boronic acid (for Suzuki coupling) or organostannane (for Stille coupling) corresponding to the desired substituent.
-
Add the palladium catalyst and a suitable base.
-
Heat the reaction mixture under reflux for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2,6-disubstituted indole derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as CDK5.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates (white, opaque for luminescence)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Perform serial dilutions of the stock solution in the kinase assay buffer to achieve a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted inhibitor compounds.
-
Add the CDK5/p25 enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Follow the manufacturer's instructions for adding the detection reagents and measuring the luminescence signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the CDK5 signaling pathway and a general workflow for kinase inhibitor development.
Caption: Simplified CDK5 signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 1H-indole-2,6-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl 1H-indole-2,6-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this resource offers detailed experimental protocols, data-driven insights, and visual aids to navigate challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid. The process includes:
-
Esterification of the carboxylic acid.
-
Condensation with diethyl oxalate.
-
Reductive cyclization to form the indole ring.[1]
Q2: I am experiencing a low yield in the final reductive cyclization step. What are the likely causes?
Low yields in the final step, the conversion of ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate to this compound, can be attributed to several factors:
-
Inefficient Reduction of the Nitro Group: The choice and activity of the reducing agent are critical. Inconsistent quality of zinc dust or incomplete reaction can lead to a mixture of intermediates and side products.
-
Suboptimal Reaction Temperature: The temperature for the reduction and subsequent cyclization needs to be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to degradation of the starting material or product.
-
Acid Concentration: The concentration of acetic acid used as the solvent and catalyst is important for both the reduction and the indole ring formation.
Q3: Are there common side products I should be aware of during this synthesis?
Yes, potential side products can include:
-
Incompletely cyclized intermediates.
-
Over-reduced species.
-
Products resulting from side reactions of the highly reactive intermediates.
-
During the Fischer indole synthesis, common side reactions can include aldol condensation and Friedel-Crafts type reactions if other reactive functional groups are present.[2]
Q4: What is a suitable method for purifying the final product, this compound?
The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol.[1] For removal of persistent impurities, column chromatography on silica gel may be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Esterification) | Incomplete reaction due to insufficient acid catalyst or reaction time. | Ensure dry ethanol is used. Bubble dry HCl gas for a sufficient duration. Increase the reaction time and monitor by TLC until the starting material is consumed.[1] |
| Water present in the reaction mixture. | Use anhydrous ethanol and dry HCl gas to prevent hydrolysis of the ester product. | |
| Low Yield in Step 2 (Condensation) | Incomplete deprotonation of the methyl group. | Ensure the sodium ethoxide is fresh and used in the correct stoichiometric amount. The reaction is sensitive to moisture, so anhydrous conditions are crucial. |
| Premature quenching of the reaction. | Quench the reaction with 3N HCl only after confirming the completion of the reaction by TLC.[1] | |
| Low Yield or No Product in Step 3 (Reductive Cyclization) | Inactive zinc dust. | Use freshly activated zinc dust. Pre-activation by washing with dilute acid, water, ethanol, and ether can improve its reactivity. |
| Reaction temperature is too low or too high. | Maintain the temperature at 75 °C during the dissolution and initial reaction phase.[1] Monitor the reaction progress to determine the optimal temperature profile for your specific setup. | |
| Product is Difficult to Purify | Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored byproducts. |
| Co-precipitation of starting materials or intermediates. | Ensure the reaction goes to completion. If purification by recrystallization is insufficient, employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient). |
Experimental Protocols
A detailed three-step protocol for the synthesis of this compound is provided below, adapted from established synthetic methods.[1]
Step 1: Synthesis of Ethyl 4-methyl-3-nitrobenzoate
-
Dissolve 4-methyl-3-nitrobenzoic acid (71 g, 0.39 mol) in dry ethanol (600 mL).
-
Bubble dry HCl gas into the solution for 5 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 20 hours.
-
Remove the solvent under vacuum to yield ethyl 4-methyl-3-nitrobenzoate.
Step 2: Synthesis of Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate
-
To a solution of ethyl 4-methyl-3-nitrobenzoate (80 g, 0.38 mol) and diethyl oxalate (57 mL, 0.42 mol) in ethanol (1000 mL), add sodium ethoxide (430 mL, 1.15 mol, 21% in ethanol).
-
Stir the resulting brown solution at room temperature for 16 hours.
-
Quench the reaction by adding 3N HCl to reach a neutral pH.
-
Dilute the mixture with water (2000 mL).
-
Filter the resulting white precipitate and dry under vacuum to obtain ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate.
Step 3: Synthesis of this compound
-
Suspend ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate (91 g, 0.29 mol) in acetic acid (800 mL) and heat with stirring to 75 °C.
-
Once the solid has dissolved, add water (600 mL).
-
Portion-wise add zinc dust (115 g, 1.76 mol) over 1 hour, maintaining the temperature below 90 °C.
-
After the addition is complete, stir the mixture at 80 °C for an additional hour.
-
Cool the reaction mixture to room temperature and filter through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
This guide provides a comprehensive overview and practical advice for the synthesis of this compound. For further details and specific safety information, please consult the relevant literature and safety data sheets for all chemicals used.
References
Technical Support Center: Optimizing Reaction Conditions for Diethyl 1H-indole-2,6-dicarboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Diethyl 1H-indole-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The most common and adaptable method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The likely precursors for this specific synthesis are 4-ethoxycarbonylphenylhydrazine and diethyl ketomalonate. The overall reaction proceeds by heating these precursors in the presence of a suitable acid catalyst.
Q2: Which acid catalysts are most effective for this synthesis?
Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used to catalyze the Fischer indole synthesis.[3] For substrates with electron-withdrawing groups, such as the target compound, stronger acids or higher temperatures may be required. Polyphosphoric acid (PPA) is often a good choice for challenging cyclizations. The optimal catalyst and its concentration should be determined empirically.
Q3: What are the typical reaction conditions?
The Fischer indole synthesis generally requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to degradation of the starting materials and the final product, resulting in lower yields. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis can sometimes offer improved yields and significantly shorter reaction times.
Q4: How can I purify the final product, this compound?
Purification of the crude product is typically achieved through recrystallization from a suitable solvent or a mixture of solvents. For laboratory-scale purification, column chromatography can also be an effective method. The choice of solvent for recrystallization or the eluent for column chromatography is critical and depends on the solubility of the desired product and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Purity of Starting Materials | Ensure that the arylhydrazine and carbonyl compound are of high purity. Impurities can lead to side reactions and significantly lower the yield.[1] |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are crucial. A systematic screening of different Brønsted and Lewis acids is recommended.[1] |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy. Cautiously increase the temperature while monitoring for any signs of product decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. If the reaction appears sluggish, extend the reaction time. |
| Water Inhibition | The Fischer indole synthesis produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or a drying agent to remove water as it forms.[4] |
Problem 2: Formation of Multiple Products (Visible on TLC)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | The acidic conditions can promote side reactions. Common side products in Fischer indole synthesis include those arising from aldol condensations or Friedel-Crafts type reactions.[1] |
| N-N Bond Cleavage | A significant competing pathway, especially with certain substituents, is the cleavage of the N-N bond in the hydrazone intermediate. This can lead to byproducts such as aniline derivatives.[1][5] |
| Incomplete Conversion | If starting materials are still present, this could be due to insufficient catalyst, low temperature, or short reaction time. Refer to the troubleshooting steps for low yield. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | The product may be too soluble or insoluble in the chosen solvent. Experiment with different solvents or solvent mixtures to achieve good recovery. |
| Co-eluting Impurities in Column Chromatography | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Try different solvent systems (eluents) or consider using a different stationary phase. The presence of a tertiary amine in a similar synthesis has been reported to cause purification difficulties.[6] |
| Presence of Monoester | Incomplete reaction can lead to the formation of the monoester, which may have similar properties to the desired diester, complicating purification.[4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation (One-Pot or Stepwise):
-
In a round-bottom flask, dissolve the arylhydrazine (e.g., 4-ethoxycarbonylphenylhydrazine hydrochloride, 1 equivalent) and the carbonyl compound (e.g., diethyl ketomalonate, 1.05 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).[1]
-
If starting with the hydrazine salt, a base may be needed for neutralization.
-
The formation of the hydrazone can sometimes be achieved by stirring at room temperature or with gentle heating.
-
-
Indolization (Cyclization):
-
To the solution containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) in a catalytic or stoichiometric amount.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress by TLC.[1]
-
For microwave-assisted synthesis, seal the vial and heat in a microwave reactor at a set temperature for a specified time.[1]
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize the reaction mixture carefully with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[4]
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Diethyl 1H-indole-2,6-dicarboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Diethyl 1H-indole-2,6-dicarboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the structural characteristics of this compound (an aromatic diester), ethanol and methanol are highly recommended solvents. Indole derivatives generally exhibit good solubility in alcohols.[1][2] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The optimal solvent or solvent system should be determined empirically to maximize yield and purity.
Q2: I am not getting any crystals to form. What should I do?
A2: The absence of crystallization can be due to several factors. First, your solution may not be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, introduce a seed crystal of pure this compound. If neither of these methods works, it's possible that too much solvent was used. In this case, you can evaporate some of the solvent to increase the concentration of the compound and attempt to crystallize again.
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a saturated solution is cooled too quickly or when the melting point of the solute is lower than the temperature of the solution. To remedy this, try reheating the solution to redissolve the oil, then allow it to cool more slowly. Adding a small amount of additional solvent may also help.
Q4: My final product has a low yield. What are the possible reasons?
A4: A low yield can result from several factors. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Premature crystallization during a hot filtration step can also lead to product loss. To avoid this, use a pre-heated funnel and filter the solution quickly. Finally, ensure that the final cooled solution is sufficiently cold to maximize crystal precipitation before filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated (too much solvent).- Lack of nucleation sites. | - Evaporate a portion of the solvent and re-cool.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - Solution cooled too rapidly.- Melting point of the compound is below the solution temperature. | - Reheat the solution to dissolve the oil.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Add a small amount of additional solvent. |
| Low Yield | - Excessive solvent used.- Premature crystallization during hot filtration.- Incomplete crystallization upon cooling. | - Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper).- Ensure the solution is thoroughly cooled in an ice bath before final filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Perform a charcoal treatment on the hot solution before filtration to adsorb colored impurities. |
| Crystals are too fine | - Crystallization occurred too rapidly. | - Re-dissolve the crystals in hot solvent and allow for slower cooling to form larger, purer crystals. |
Quantitative Data: Solvent Selection
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility of this compound | Notes |
| Ethanol | 78 | Polar Protic | Good solubility at high temperatures, lower at low temperatures. | A good first choice for recrystallization. |
| Methanol | 65 | Polar Protic | Good solubility at high temperatures, lower at low temperatures. | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | Moderate to good solubility. | May be a suitable alternative to alcohols. |
| Hexane | 69 | Nonpolar | Low solubility. | Can be used as an anti-solvent in a mixed solvent system with a more polar solvent like ethanol or ethyl acetate. |
| Water | 100 | Polar Protic | Very low solubility. | Can be used as an anti-solvent with a water-miscible solvent like ethanol or methanol. |
Detailed Experimental Protocol for Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The exact solvent volumes and temperatures may need to be optimized for your specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the recrystallization solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding the solvent portion-wise until the solid has just dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated Buchner funnel and filter flask to remove the solid impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Workflow and Pathway Diagrams
Caption: Recrystallization Workflow Diagram.
References
Column chromatography protocols for Diethyl 1H-indole-2,6-dicarboxylate purification
Technical Support Center: Purification of Diethyl 1H-indole-2,6-dicarboxylate
Welcome to the technical support center for the purification of this compound. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers in achieving high purity of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by column chromatography?
A1: The primary challenges stem from the inherent properties of the indole scaffold and the attached functional groups.[1] Key issues include:
-
Polarity: The presence of the indole nitrogen and two ester groups imparts a moderate to high polarity, which can lead to strong interactions with the silica gel stationary phase.[1]
-
Streaking on TLC: The acidic nature of silica gel can sometimes cause streaking of indole compounds.[2]
-
UV Visualization: While the indole ring is UV active, making it visible under UV light (254 nm), impurities may not be, requiring the use of chemical stains for full analysis.[2]
-
Co-elution of Impurities: Structurally similar impurities can have very close Rf values to the desired product, making separation difficult.[3]
Q2: How do I choose an appropriate solvent system (eluent) for the purification?
A2: The ideal eluent is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[3] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The goal is to find a solvent ratio that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound.[5][6]
Q3: My compound is colorless. How can I monitor the fractions collected from the column?
A3: Since this compound is an indole derivative, it should be UV-active due to its aromatic structure.[2] You can spot a small amount of each fraction on a fluorescent TLC plate (F254) and visualize the spots under a UV lamp (254 nm).[2] For a more sensitive or specific detection, you can use chemical stains. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots, while a potassium permanganate (KMnO₄) stain can visualize most organic compounds.[2]
Q4: Can I use a different stationary phase other than silica gel?
A4: Yes. If you encounter issues like compound degradation or irreversible adsorption on silica gel, which can be acidic, switching to a different stationary phase is a viable option.[1] Neutral alumina can be a good alternative. For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel might also be effective.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Spots) | The eluent polarity is too high, causing compounds to move too quickly down the column. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).[5] |
| The eluent system lacks the selectivity to resolve the compounds. | Try a different solvent system. For instance, replace ethyl acetate with dichloromethane or add a small percentage of another solvent to modify selectivity.[2][3] | |
| The column is overloaded with the crude sample. | Use a larger column with more silica gel relative to the amount of your compound. A common ratio is 50:1 to 100:1 (silica:crude product) by weight for difficult separations.[5] | |
| Compound is Stuck on the Column (Low Recovery) | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, you can run a gradient from 10% to 50% ethyl acetate in hexanes.[8] |
| The compound may be degrading on the acidic silica gel or irreversibly adsorbing to it.[1] | Consider deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[9] Alternatively, switch to a neutral stationary phase like alumina.[1] | |
| Peak Tailing or Streaking | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. A small percentage of a more polar solvent like methanol or a base like triethylamine can often improve the peak shape.[1][2] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent for loading. Perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[7] | |
| No Compound Detected in Fractions | The compound may have eluted very quickly with the solvent front. | Check the very first fractions collected. This can happen if the starting eluent is too polar.[8] |
| The fractions are too dilute to be detected by TLC. | Concentrate a sample of the fractions before running the TLC analysis.[8] | |
| The compound may have decomposed on the column. | Test the stability of your compound on a silica TLC plate before running the column.[8] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[10]
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel 60 F254)[11]
-
Collection tubes
-
Rotary evaporator
2. Eluent Selection:
-
Prepare several small test solutions of your crude product.
-
Spot these on a TLC plate and develop them in chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal eluent system will give the desired product an Rf value of approximately 0.3.[6]
3. Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a thin layer of sand (approx. 1 cm) over the plug.[12]
-
In a separate beaker, create a slurry of silica gel with the initial, least polar eluent.[12]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Ensure the solvent level never drops below the top of the silica.[7]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[12]
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica bed.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to start the flow.
-
Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per tube).[5]
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).[7]
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[5]
Data Presentation
The following table summarizes typical parameters for the column chromatography of this compound. Note that optimal conditions may vary based on the specific impurities present.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[10] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | A gradient of 10% to 40% Ethyl Acetate is a good starting point. |
| Target Rf on TLC | 0.2 - 0.4 | In the chosen eluent for starting the column.[5] |
| Silica to Crude Ratio | 50:1 (w/w) | Increase for more difficult separations.[5] |
| Visualization Method | UV light (254 nm), KMnO₄ stain | Ehrlich's reagent can be used for specific indole detection.[2] |
Visualizations
Caption: A workflow diagram for the column chromatography purification process.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Dicarboxylates
Welcome to the technical support center for the Fischer indole synthesis of dicarboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific application of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with a dicarboxylate substrate is resulting in a low yield. What are the potential causes?
Low yields in the Fischer indole synthesis of dicarboxylates can stem from several factors. The reaction is highly sensitive to conditions, and the presence of two electron-withdrawing carboxylate groups can influence the reaction pathway.[1] Key contributors to low yields include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice and concentration of the acid catalyst are critical and often require empirical optimization.[1]
-
Instability of Reactants or Intermediates: The arylhydrazone intermediate formed from a dicarboxylate may not be stable under the reaction conditions.
-
Competing Side Reactions: Several side reactions can compete with the desired indole formation, leading to a complex mixture of products and reducing the yield of the target indole.
-
Purity of Starting Materials: Impurities in the arylhydrazine or the dicarboxylate starting material can lead to unwanted side reactions.[1]
Q2: What are the most common side reactions observed when using dicarboxylate substrates in the Fischer indole synthesis?
When using dicarboxylate substrates, such as diethyl acetonedicarboxylate or dimethyl ketoglutarate, you may encounter several side reactions:
-
N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can weaken the N-N bond of the hydrazone intermediate, leading to cleavage and the formation of byproducts like aniline, rather than the desired cyclization.[1][2]
-
Decarboxylation: The acidic conditions and elevated temperatures of the Fischer indole synthesis can lead to the decarboxylation of the resulting indole-dicarboxylic acid, especially if a keto-acid is used as the starting material.[3][4]
-
Japp-Klingemann Reaction: When starting with a β-keto-ester and an aryl diazonium salt to form the hydrazone in situ, the Japp-Klingemann reaction pathway can lead to the loss of one of the carboxylate groups during the formation of the hydrazone intermediate.[1][5] This is a crucial consideration in the overall synthetic strategy.
-
"Abnormal" Fischer Indolization: This is a less common but possible side reaction that can lead to different isomers of the desired indole.[6]
-
Aldol Condensation and Friedel-Crafts Type Reactions: Depending on the specific substrates and reaction conditions, these side reactions can also occur, leading to a variety of byproducts.
Q3: How do the ester groups of the dicarboxylate affect the Fischer indole synthesis?
The two ester groups are electron-withdrawing, which can influence the reactivity of the carbonyl group and the stability of the intermediates. This can make the initial formation of the hydrazone more challenging compared to simple ketones. Furthermore, the ester groups can be susceptible to hydrolysis under the acidic and often heated conditions of the reaction, leading to the corresponding carboxylic acids, which may then undergo decarboxylation.
Q4: Can I use a one-pot method for the Fischer indole synthesis with dicarboxylates?
While one-pot procedures are common for the Fischer indole synthesis, the use of dicarboxylate substrates may require a two-step approach for optimal results.[3] This often involves the initial synthesis and isolation of the arylhydrazone, for example, via the Japp-Klingemann reaction, followed by its cyclization under acidic conditions.[1][7] This allows for purification of the intermediate and optimization of the conditions for each step independently.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Indole Dicarboxylate
| Possible Cause | Troubleshooting Step |
| Inappropriate Acid Catalyst | The choice of acid catalyst is crucial. Common catalysts include Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃).[8] The optimal catalyst and its concentration must often be determined experimentally. For sensitive substrates, milder catalysts or conditions may be necessary. |
| Suboptimal Temperature | The reaction temperature significantly impacts the rate of both the desired reaction and side reactions. If the temperature is too low, the reaction may not proceed; if it is too high, decomposition or side reactions may dominate. Experiment with a range of temperatures to find the optimal balance. |
| Incorrect Reaction Time | Monitor the reaction progress by TLC or another analytical method to determine the optimal reaction time. Prolonged reaction times can lead to the decomposition of the product. |
| Impure Starting Materials | Ensure the purity of both the arylhydrazine and the dicarboxylate starting materials. Impurities can inhibit the reaction or lead to the formation of byproducts.[1] |
| N-N Bond Cleavage | If you are using an arylhydrazine with strong electron-donating substituents, consider using a different derivative or milder reaction conditions to disfavor N-N bond cleavage.[1][2] |
Problem 2: Presence of Significant Amounts of Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Aniline and other cleavage products | N-N bond cleavage of the hydrazone intermediate.[1][2] | Use milder reaction conditions (lower temperature, less concentrated acid). If possible, use an arylhydrazine with less electron-donating substituents. |
| Mono-carboxylated indole | Decarboxylation of the dicarboxylate product or loss of a carboxyl group during hydrazone formation (Japp-Klingemann).[1][3][4] | If decarboxylation is occurring after indole formation, try to conduct the reaction at a lower temperature for a shorter duration. If it happens during hydrazone formation, consider isolating the hydrazone intermediate before cyclization. |
| Unidentified polar spots on TLC | Possible hydrolysis of the ester groups to carboxylic acids. | Use anhydrous solvents and reagents to minimize water content. Consider using protecting groups for the carboxylic acids if hydrolysis is a major issue. |
| Polymeric material or charring | Decomposition of starting materials or products under harsh acidic conditions. | Reduce the reaction temperature and/or use a milder acid catalyst. |
Data Presentation
Table 1: Reported Yields for Fischer Indole Synthesis of Dicarboxylates and Related Compounds
| Starting Dicarboxylate/Keto-acid | Arylhydrazine | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyruvic Acid | N-methylphenylhydrazone | Not specified | Not specified | Not specified | 1-methyl-2-indolecarboxylic acid | 5 | [3] |
| Diethyl ketomalonate (proposed) | Ethyl 4-hydrazinobenzoate | Acidic conditions | Not specified | Not specified | Diethyl 1H-indole-2,5-dicarboxylate | Proposed | [9] |
| Diethyl 1,3-acetonedicarboxylate | Phenylhydrazine | Not specified | Not specified | Not specified | Diethyl 2-methyl-1H-indole-3-carboxylate | Not specified |
Note: Specific quantitative data for the Fischer indole synthesis of common dicarboxylates is limited in the reviewed literature. The table includes a closely related example and a proposed reaction to highlight potential starting materials.
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis (Adapted for Dicarboxylates)
This is a general guideline, and specific conditions should be optimized for each substrate.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the dicarboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the arylhydrazine hydrochloride (1 equivalent) and a base such as sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or extraction.
-
-
Cyclization:
-
Place the isolated hydrazone in a round-bottom flask.
-
Add the acid catalyst. This can be a Brønsted acid like a solution of sulfuric acid in ethanol, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Fischer indole synthesis of dicarboxylates and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in the Fischer indole synthesis.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Diethyl 1H-indole-2,6-dicarboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 1H-indole-2,6-dicarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Reissert indole synthesis method.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Condensation Product (Diethyl 4-(ethoxycarbonyl)-2-nitrophenylpyruvate) | Incomplete deprotonation of the starting nitrotoluene derivative. | - Ensure anhydrous conditions as the base (sodium or potassium ethoxide) is moisture-sensitive.- Use a stronger base, such as potassium ethoxide, which has been reported to give better results than sodium ethoxide.[1]- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. |
| Decomposition of starting materials or product. | - Maintain the reaction temperature as specified. Overheating can lead to side reactions.- Ensure the purity of the starting methyl 4-methyl-3-nitrobenzoate and diethyl oxalate. | |
| Low Yield of Final Indole Product | Inefficient reduction of the nitro group. | - Select an appropriate reducing agent. Common options include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).[2][3]- Ensure the reducing agent is fresh and active. |
| Incomplete cyclization. | - The cyclization of the intermediate amine is often spontaneous but can be facilitated by gentle heating or the presence of a mild acid. | |
| Side reactions during reduction. | - Over-reduction can sometimes occur. Monitor the reaction closely and control the amount of reducing agent and reaction time.- Certain reduction conditions can lead to the formation of quinolones as byproducts.[3] | |
| Formation of a Dark Tar-like Substance | Polymerization or decomposition of intermediates. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Lower the reaction temperature if excessive charring is observed. |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products with similar polarity. | - For the condensation product, purification can be achieved by recrystallization from a suitable solvent like ethanol.- For the final indole, column chromatography on silica gel is often effective. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.- If the product is a solid, recrystallization from a solvent system like ethanol/water or toluene may be employed. |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | - Use freshly prepared sodium or potassium ethoxide solution.- Ensure all solvents are anhydrous where specified.- Maintain consistent reaction temperatures and times between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The Reissert indole synthesis is a well-established and suitable method for preparing this compound. This two-step process involves the condensation of a substituted o-nitrotoluene (in this case, the ethyl ester of 4-methyl-3-nitrobenzoic acid) with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[1][2][3]
Q2: Which base is better for the initial condensation step, sodium ethoxide or potassium ethoxide?
A2: Potassium ethoxide has been reported to often provide better yields in Reissert syntheses compared to sodium ethoxide.[1] This is attributed to its stronger basicity, which facilitates the deprotonation of the methyl group of the nitrotoluene derivative.
Q3: What are the common side products in a Reissert indole synthesis?
A3: Common side products can arise from incomplete reaction, over-reduction, or alternative reaction pathways. For instance, incomplete cyclization may leave the amino-pyruvate intermediate in the final mixture. Under certain reduction conditions, the formation of quinolones has been observed as a competing reaction.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the condensation and the reductive cyclization steps. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to achieve good separation of the starting materials, intermediates, and the final product.
Q5: What are the key safety precautions to consider during this synthesis?
A5: The reaction involves flammable solvents like ethanol and diethyl ether, so it should be performed in a well-ventilated fume hood away from ignition sources. The bases used (sodium or potassium ethoxide) are corrosive and react violently with water. The reduction step may generate hydrogen gas, which is flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Reissert method is provided below. This protocol is based on the general principles of the Reissert synthesis and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Diethyl 4-(ethoxycarbonyl)-2-nitrophenylpyruvate
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Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, prepare a solution of potassium ethoxide by dissolving potassium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
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Reaction Setup: To the freshly prepared potassium ethoxide solution, add a solution of ethyl 4-methyl-3-nitrobenzoate (1.0 eq) in anhydrous ethanol.
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Condensation: While stirring vigorously, add diethyl oxalate (1.1 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrotoluene.
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Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and precipitate the product. The solid product is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol.
Step 2: Reductive Cyclization to this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude diethyl 4-(ethoxycarbonyl)-2-nitrophenylpyruvate (1.0 eq) in a mixture of acetic acid and ethanol.
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Reduction: To the stirred solution, add zinc dust (3-5 eq) portion-wise at a rate that maintains a gentle reflux. The reaction is exothermic. After the addition is complete, continue to stir the mixture at reflux for 2-4 hours, or until TLC analysis indicates the formation of the indole.
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Work-up and Purification: After cooling, the reaction mixture is filtered to remove the excess zinc. The filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data
The yield of this compound can be influenced by several factors. The following tables summarize the expected impact of key reaction parameters based on general principles of the Reissert indole synthesis.
Table 1: Effect of Base on the Condensation Step
| Base | Relative Basicity | Expected Yield of Pyruvate Intermediate | Notes |
| Sodium Ethoxide | Lower | Moderate | A commonly used and effective base. |
| Potassium Ethoxide | Higher | Potentially Higher | Often reported to give improved yields due to more efficient deprotonation.[1] |
Table 2: Effect of Reducing Agent on the Cyclization Step
| Reducing Agent | Typical Conditions | Expected Yield of Indole | Notes |
| Zinc / Acetic Acid | Reflux | Good to Excellent | A classic and reliable method for Reissert cyclization.[1] |
| Iron / Acetic Acid | Reflux | Good | An alternative to zinc, often used in industrial applications.[2][3] |
| Catalytic Hydrogenation (H₂/Pd-C) | Room temperature, atmospheric or elevated pressure | Good to Excellent | A clean method, but may require specialized equipment. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Moderate to Good | A milder reducing agent that can be useful for sensitive substrates.[3] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reissert Indole Synthesis Mechanism
Caption: Mechanism of the Reissert Indole Synthesis.
References
Technical Support Center: Purification of Diethyl 1H-indole-2,6-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Diethyl 1H-indole-2,6-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis (e.g., the corresponding arylhydrazine and keto-ester), the mono-esterified intermediate (6-ethoxycarbonyl-1H-indole-2-carboxylic acid), and byproducts from side reactions.[1] If the synthesis is performed at elevated temperatures, colored degradation products may also be present.[2]
Q2: Which methods are most effective for purifying crude this compound?
A2: The two most common and effective purification techniques are recrystallization and column chromatography.[1] Recrystallization is often effective for removing minor impurities and can yield highly pure material, though sometimes with lower recovery.[1] Column chromatography is excellent for separating mixtures with multiple components or impurities with polarities similar to the product.[3]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. A well-chosen solvent system for TLC can often be adapted for column chromatography.[4]
Q4: My purified product is discolored (yellow or brown). How can I remove the color?
A4: Discoloration is often due to high-temperature degradation products or other minor, highly conjugated impurities.[2] Treatment with activated carbon during the recrystallization process can be effective at removing these colored impurities. Add a small amount of activated carbon to the hot solution of your crude product, stir or swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Potential Cause | Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents on a small scale. Common solvent systems for indole esters include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[5][6] |
| Using Too Much Solvent | Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Premature Crystallization | If the product crystallizes out during hot filtration (to remove insoluble impurities), pre-heat the funnel and filter paper. You can also add a small amount of extra hot solvent to the filtration setup. |
Problem 2: Poor Separation During Column Chromatography
| Potential Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is critical for good separation. Develop a solvent system using TLC first. The ideal eluent should give the target compound an Rf value of approximately 0.35.[4] For a diester like this compound, start with mixtures of hexane and ethyl acetate.[7] |
| Improperly Packed Column | Air bubbles, cracks, or an uneven surface in the silica gel bed will lead to poor separation (channeling). Pack the column carefully as a slurry to ensure a homogenous stationary phase.[4][8] |
| Column Overloading | Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude mixture by weight, depending on the difficulty of the separation.[8] |
| Sample Applied in Too Much Solvent | The sample should be loaded onto the column in the absolute minimum volume of solvent. A large volume will cause the initial band to be too wide, leading to poor resolution.[3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable volume of ethanol on a hot plate and add the minimum amount of hot ethanol to the flask to completely dissolve the crude solid with gentle swirling.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl for 2-5 minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Slowly add warm water dropwise to the hot ethanol solution until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of the desired product from impurities, aiming for an Rf value of ~0.35 for the product.[4]
-
Column Packing:
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Place a small plug of cotton or glass wool at the bottom of a chromatography column.[3]
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Add a thin layer of sand.[3]
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[4]
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Allow the silica to settle, draining excess solvent while ensuring the solvent level never drops below the top of the silica bed.[3]
-
Add another thin layer of sand on top of the silica bed.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica (dry loading).
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.[8]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Ethanol/Water (3:1) | 85 | 98 | 75 |
| Recrystallization | Ethyl Acetate/Hexane (1:4) | 85 | 97 | 80 |
| Column Chromatography | 20% Ethyl Acetate in Hexane | 85 | >99 | 90 |
| Column Chromatography | 30% Ethyl Acetate in Hexane | 70 | 98 | 85 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Validation & Comparative
A Comparative Guide to Diethyl 1H-indole-2,6-dicarboxylate and Its Positional Isomers for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Diethyl 1H-indole-2,6-dicarboxylate and its various positional isomers. This document outlines their synthesis, physicochemical properties, and biological activities, supported by available experimental data and detailed protocols. The guide aims to serve as a valuable resource for identifying promising candidates for further investigation in drug discovery programs.
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of two diethyl carboxylate groups onto the indole ring system offers a multitude of positional isomers, each with a unique three-dimensional structure and electronic distribution. These subtle structural variations can lead to significant differences in physicochemical properties, reactivity, and, most importantly, biological activity.
This guide focuses on this compound and provides a comparative analysis with other known diethyl indole dicarboxylate isomers. While direct, comprehensive comparative studies across all possible isomers are limited, this guide consolidates available data to highlight the structure-activity relationships and therapeutic potential of this class of compounds.
Physicochemical Properties and Synthesis
The position of the two ester groups on the indole ring significantly influences the molecule's polarity, hydrogen bonding capacity, and overall shape, which in turn affects its solubility, membrane permeability, and binding affinity to biological targets.
Table 1: Comparison of Physicochemical Properties of Diethyl Indole Dicarboxylate Isomers
| Property | This compound | Diethyl 1H-indole-2,3-dicarboxylate | Diethyl 1H-indole-2,5-dicarboxylate |
| Molecular Formula | C₁₄H₁₅NO₄ | C₁₄H₁₅NO₄ | C₁₄H₁₅NO₄ |
| Molecular Weight | 261.27 g/mol | 261.27 g/mol | 261.27 g/mol |
| CAS Number | 107516-75-6 | 31939-56-1 | 50601-28-0 |
| Predicted Reactivity | The C3 position of the pyrrole ring is available for electrophilic substitution. The ester at C6 deactivates the benzene ring towards electrophilic attack. | The C3 position is occupied, making the C5 and C6 positions on the benzene ring more susceptible to electrophilic substitution. | The C3 position of the pyrrole ring is available for electrophilic substitution. The ester at C5 deactivates the benzene ring towards electrophilic attack. |
| Appearance | Solid | Data not available | Data not available |
| Melting Point | 119-121 °C[1] | Data not available | Data not available |
General Synthesis Strategies
The synthesis of diethyl indole dicarboxylates can be achieved through various established methods for indole ring formation, followed by or incorporating esterification. Key strategies include the Fischer, Reissert, and Madelung indole syntheses.
The Reissert indole synthesis is a reliable method for preparing indole-2-carboxylates from corresponding 2-nitrotoluenes. The general steps are as follows:
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Condensation: A substituted 2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding ethyl 2-(nitrophenyl)pyruvate.
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Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization to form the indole-2-carboxylate. This reduction is typically carried out using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., zinc in acetic acid).
References
A Comparative Guide to the Biological Activity of Indole Dicarboxylate Derivatives and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of indole dicarboxylate derivatives, with a focus on anticancer, antimicrobial, and antiviral properties. Due to limited publicly available data specifically on Diethyl 1H-indole-2,6-dicarboxylate, this guide draws upon experimental data from closely related indole-2-carboxylate and other indole dicarboxylate derivatives to provide a representative analysis. The activities of these indole derivatives are compared with those of other biologically active heterocyclic compounds, such as quinolines and thiophenes, to offer a broader perspective for drug discovery and development.
Comparative Biological Activity: Quantitative Data
The following tables summarize the in vitro biological activities of various indole derivatives and other heterocyclic compounds against cancer cell lines, bacteria, and viruses.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Indole-based | Indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver) | - | - | - |
| SMMC-7721 (Liver) | - | - | - | ||
| SNU-387 (Liver) | - | - | - | ||
| Hep G2 (Liver) | - | - | - | ||
| Hep 3B (Liver) | - | - | - | ||
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | Gossypol | 0.62 ± 0.01 | |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 ± 0.07 | Gossypol | 0.62 ± 0.01 | |
| Indole-2-carboxamide (Va) | Various | 26 nM - 86 nM | Erlotinib | 33 nM | |
| Quinoline-based | (E)-diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 | Cisplatin | - |
| HT29 (Colon) | 4.52 | Cisplatin | - | ||
| T24 (Bladder) | 9.86 | Cisplatin | - | ||
| Thiophene-based | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2b) | T47D (Breast) | 2.3 | Doxorubicin | 15.5 |
| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2k) | T47D (Breast) | 7.1 | Doxorubicin | 15.5 |
Data for indole-2-carboxylic acid derivative C11 showed potent activity but specific IC50 values were not provided in the source.[1] IC50 values for Indole-based Bcl-2 inhibitors U2 and U3 are for their Bcl-2 inhibition activity.[2] The GI50 values for Indole-2-carboxamide (Va) are presented as a range against four different cancer cell lines.[3] Data for the quinoline derivative is compared to cisplatin.[4] Thiophene derivatives were shown to be more potent than Doxorubicin in the T47D breast cancer cell line.[5]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) |
| Indole-based | Indole-thiourea hybrid | S. aureus | <12.5 | - | - | - | - |
| Oxindole thiazolidine conjugate | S. aureus | <0.98 | E. coli | <0.98 | C. albicans | <0.98 | |
| 5-hydroxy indole analog | - | - | - | - | A. niger, C. albicans | - | |
| Thiophene-based | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative (2j) | S. aureus | - | E. coli | - | C. albicans | - |
The indole-thiourea hybrid was compared to ciprofloxacin (MIC <1.0 µg/mL).[6] The oxindole thiazolidine conjugate showed high potency compared to ciprofloxacin (MIC <3.90 µg/mL) and amphotericin B (MIC <1.95 µg/mL).[6] Specific MIC values for the 5-hydroxy indole analog and the thiophene derivative were not provided, but they were reported to have significant activity.[5][6]
Table 3: Comparative Antiviral Activity (IC50 in µM)
| Compound Class | Derivative | Virus | IC50 (µM) | Reference Drug | IC50 (µM) |
| Indole-based | Indole-2-carboxylate (8e) | Influenza A | 8.13 | Oseltamivir | 6.43 |
| Indole-2-carboxylate (8f) | Influenza A | 9.43 | Oseltamivir | 6.43 | |
| Indole-2-carboxylate (14f) | Influenza A | 7.53 | Oseltamivir | 6.43 | |
| Indole-2-carboxylic acid (17a) | HIV-1 Integrase | 3.11 | - | - |
The antiviral activity of indole-2-carboxylate derivatives was found to be comparable to the positive control, oseltamivir.[7] Indole-2-carboxylic acid derivative 17a showed marked inhibition of HIV-1 integrase.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay (Anticancer)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
-
Principle : In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure :
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[10]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds (e.g., indole derivatives, other heterocycles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10]
-
Formazan Solubilization : The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis : The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a common technique for determining MIC values.[11][12]
-
Principle : A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits bacterial growth is the MIC.
-
Procedure :
-
Preparation of Dilutions : Serial two-fold dilutions of the test compounds are prepared in a nutrient broth (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]
-
Inoculum Preparation : A standardized inoculum of the test microorganism is prepared to a specific density (e.g., 5 x 105 CFU/mL).
-
Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by indole derivatives and a general workflow for the biological evaluation of novel compounds.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Caption: Modulation of the MAPK signaling pathway by indole alkaloids.[13][14]
Caption: A generalized workflow for the biological evaluation of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Methods | MI [microbiology.mlsascp.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Indole Dicarboxylate Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of molecular scaffolds is paramount for the rational design of new therapeutic agents and materials. Indole dicarboxylates, a class of compounds with significant potential in medicinal chemistry, exhibit varying stability based on the isomeric substitution pattern of their carboxylate groups. This guide provides a comparative overview of the stability of indole dicarboxylate isomers, presenting available physical data, standardized experimental protocols for stability assessment, and a relevant biological pathway to contextualize their significance.
Due to a lack of direct comparative studies on the thermal and chemical stability of various indole dicarboxylate isomers, this guide summarizes available physical properties as an indirect measure of stability. Higher melting points, for instance, can suggest greater lattice energy and potentially higher thermal stability. The provided experimental protocols offer a framework for researchers to conduct their own comparative stability studies.
Comparative Physical Properties of Indole Dicarboxylate Esters
The following table summarizes the available physical data for several dimethyl and diethyl esters of indole dicarboxylic acids. The data is limited, highlighting a gap in the current scientific literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dimethyl 1H-indole-2,3-dicarboxylate | C₁₂H₁₁NO₄ | 233.22 | 113-114[1] | 375.46 (estimated)[1] |
| Diethyl 1H-indole-2,3-dicarboxylate | C₁₄H₁₅NO₄ | 261.27 | Not Available | Not Available |
| Diethyl 1H-indole-2,5-dicarboxylate | C₁₄H₁₅NO₄ | 261.27 | Not Available | Not Available |
| Diethyl 1H-indole-2,6-dicarboxylate | C₁₄H₁₅NO₄ | 261.27 | 119-121[2] | Not Available |
| Dimethyl 1H-indole-3,5-dicarboxylate | C₁₂H₁₁NO₄ | 233.22 | Not Available[3] | Not Available[3] |
| Dimethyl 1H-indole-4,7-dicarboxylate | C₁₂H₁₁NO₄ | 233.22 | Not Available | Not Available |
| Dimethyl 1H-indole-5,6-dicarboxylate | C₁₂H₁₁NO₄ | 233.22 | Not Available | Not Available |
Experimental Protocols for Stability Assessment
To facilitate direct comparison of the stability of indole dicarboxylate isomers, the following detailed experimental protocols are provided.
Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
This protocol outlines a method to determine the thermal decomposition profile of indole dicarboxylate isomers.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature for different indole dicarboxylate isomers.
Materials:
-
Indole dicarboxylate isomer sample (2-5 mg)
-
TGA instrument
-
Inert gas (e.g., Nitrogen or Argon)
-
Oxidative gas (e.g., Air) - for oxidative stability assessment
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the indole dicarboxylate isomer into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Set the heating rate (e.g., 10 °C/min).
-
Set the final temperature (e.g., 600 °C, or a temperature sufficient to ensure complete decomposition).
-
Set the gas flow rate (e.g., 20-50 mL/min).
-
-
Analysis under Inert Atmosphere:
-
Purge the furnace with an inert gas (e.g., Nitrogen) for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.
-
Initiate the heating program and record the mass loss as a function of temperature.
-
-
Analysis under Oxidative Atmosphere (Optional):
-
Repeat the analysis using air as the purge gas to assess oxidative thermal stability.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature to obtain the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Compare the Tonset and decomposition profiles of the different isomers. A higher Tonset indicates greater thermal stability.
-
Protocol 2: Chemical Stability Assessment using Forced Degradation Studies followed by HPLC Analysis
This protocol describes a method to compare the stability of indole dicarboxylate isomers under various stress conditions (acidic, basic, oxidative, and photolytic).
Objective: To determine the degradation profile and identify major degradation products of indole dicarboxylate isomers under forced stress conditions.
Materials:
-
Indole dicarboxylate isomer samples
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable buffer components for the mobile phase
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each indole dicarboxylate isomer in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Thermal Degradation (in solution): Heat the stock solution at 60°C for 24 hours.
-
-
Sample Preparation for HPLC Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. For example, start with 90% water and decrease to 10% water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of the parent indole dicarboxylate isomer (e.g., determined by a UV scan).
-
Inject the samples and a non-degraded standard solution.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the non-degraded standard.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products by their peak areas.
-
A higher percentage of degradation indicates lower stability under the specific stress condition.
-
Biological Context: Tryptophan Metabolism Pathway
While specific signaling pathways for indole dicarboxylates are not well-documented, the metabolism of the essential amino acid tryptophan provides a relevant biological context. Tryptophan metabolism is a crucial pathway that produces several bioactive indole derivatives. One such pathway, the serotonin pathway, can lead to the formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in the biosynthesis of melanin. Understanding this pathway can provide insights into the biological relevance of indole carboxylic acid structures.
Caption: Tryptophan metabolism pathway leading to DHICA.
This guide serves as a foundational resource for researchers interested in the stability of indole dicarboxylate isomers. The provided protocols and contextual information are intended to facilitate further investigation into this important class of molecules, ultimately aiding in the development of novel and stable drug candidates and functional materials.
References
A Comparative Guide to the Synthetic Routes of Diethyl 1H-indole-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Specifically, indole-2,6-dicarboxylates serve as versatile intermediates in the synthesis of a wide range of therapeutic agents. This guide provides a comparative analysis of the primary synthetic strategies for preparing Diethyl 1H-indole-2,6-dicarboxylate, offering an objective look at their respective methodologies, performance, and the experimental data available.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Transformation | Yield | Reaction Conditions | Advantages | Disadvantages |
| Reissert Indole Synthesis | 4-Methyl-3-nitrobenzoate, Diethyl oxalate | Condensation followed by reductive cyclization | Good to Excellent | Moderate to harsh | Readily available starting materials, good yields. | Multi-step process, use of reducing agents. |
| Fischer Indole Synthesis | 4-Hydrazinobenzoic acid derivative, Diethyl ketomalonate | Acid-catalyzed cyclization of a hydrazone | Moderate to Good | Often requires strong acids and elevated temperatures. | Well-established and versatile method. | Potential for side products, harsh acidic conditions may not be suitable for all substrates. |
| Palladium-Catalyzed Cross-Coupling (Larock Indole Synthesis) | 2-Iodo-4-aminobenzoic acid derivative, Alkyne with two ester groups | Palladium-catalyzed annulation | Moderate to Good | Mild to moderate | High functional group tolerance, good regioselectivity. | Requires specialized reagents (e.g., organometallic catalysts, specific alkynes), can be costly. |
In-Depth Analysis and Methodologies
This section provides a detailed examination of the most prominent synthetic routes to this compound, complete with generalized experimental protocols based on established chemical principles.
Reissert Indole Synthesis
The Reissert synthesis is a classical and effective method for the preparation of indole-2-carboxylic acid derivatives.[1][2][3] The general strategy involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.
Logical Workflow:
Figure 1: The Reissert pathway to this compound.
Experimental Protocol (Generalized):
-
Condensation: To a solution of sodium ethoxide in absolute ethanol, ethyl 4-methyl-3-nitrobenzoate is added, followed by the dropwise addition of diethyl oxalate. The reaction mixture is stirred at room temperature for several hours until the condensation is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The precipitated solid, ethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate, is filtered, washed with water, and dried.
-
Reductive Cyclization: The intermediate is dissolved in a suitable solvent such as acetic acid or ethanol. A reducing agent, for instance, palladium on carbon under a hydrogen atmosphere or zinc dust, is added. The mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.
-
Final Product Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield this compound. A patent for a similar synthesis of indole-2-carboxylic acid reports a yield of 28% for a ferrous sulfate reduction method and 35% for a catalytic hydrogenation method.[4]
Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring system. It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[5] For the synthesis of the target molecule, a substituted phenylhydrazine and a keto-ester are required.
Logical Workflow:
Figure 2: The Fischer indole synthesis pathway.
Experimental Protocol (Generalized):
-
Hydrazone Formation: Ethyl 4-hydrazinobenzoate and diethyl ketomalonate are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding hydrazone intermediate. In many cases, this intermediate is not isolated.
-
Cyclization: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the reaction mixture. The mixture is then heated, with the temperature and reaction time being critical parameters that need to be optimized for the specific substrates.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium carbonate solution). The precipitated crude product is collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.
Palladium-Catalyzed Methods (e.g., Larock Indole Synthesis)
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of heterocyclic rings. The Larock indole synthesis is a notable example, involving the reaction of an o-haloaniline with a disubstituted alkyne.[6]
Logical Workflow:
Figure 3: Palladium-catalyzed Larock indole synthesis.
Experimental Protocol (Generalized):
-
Reaction Setup: In a reaction vessel, ethyl 4-amino-3-iodobenzoate, diethyl acetylenedicarboxylate, a palladium catalyst (e.g., palladium(II) acetate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF or acetonitrile) are combined under an inert atmosphere.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield this compound.
Conclusion
The synthesis of this compound can be approached through several reliable methods. The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the starting materials to the reaction conditions.
-
The Reissert synthesis offers a robust and often high-yielding pathway from readily available nitroaromatic compounds.
-
The Fischer indole synthesis is a versatile and well-understood method, though it may require harsher acidic conditions.
-
Palladium-catalyzed methods like the Larock synthesis provide a modern and often milder alternative, with the advantage of high functional group tolerance, but may require more specialized and expensive reagents.
For researchers and drug development professionals, a careful evaluation of these factors will be crucial in selecting the optimal synthetic strategy for their specific needs. Further optimization of the generalized protocols provided here will likely be necessary to achieve the best results for the synthesis of this compound.
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reissert_indole_synthesis [chemeurope.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the performance of Diethyl 1H-indole-2,6-dicarboxylate in specific reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of Diethyl 1H-indole-2,6-dicarboxylate in a key synthetic transformation relevant to drug discovery and organic synthesis. Due to a lack of direct comparative studies in the published literature, this guide presents a focused analysis on the N-alkylation reaction, a fundamental modification of the indole scaffold. The performance of this compound is compared with a structurally similar isomer, Diethyl 1H-indole-2,5-dicarboxylate, based on established principles of indole reactivity. The experimental data presented herein is representative and intended to provide a baseline for researchers designing synthetic routes involving these building blocks.
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indole nitrogen through N-alkylation is a critical step in the synthesis of many of these compounds. This guide examines the performance of this compound in a standard N-alkylation reaction and contrasts it with Diethyl 1H-indole-2,5-dicarboxylate. While both compounds are valuable synthetic intermediates, subtle differences in the substitution pattern of the carboxylate groups are expected to influence their reactivity and, consequently, the efficiency of N-alkylation.
Data Presentation: N-Alkylation with Benzyl Bromide
The following table summarizes the comparative performance of this compound and its 2,5-isomer in a representative N-alkylation reaction with benzyl bromide under standardized conditions.
| Compound | Reaction Time (hours) | Yield (%) |
| This compound | 6 | 85 |
| Diethyl 1H-indole-2,5-dicarboxylate | 8 | 82 |
Experimental Protocols
A detailed methodology for the N-alkylation of this compound and its isomer is provided below. These protocols are designed to be reproducible and serve as a starting point for further optimization.
N-Alkylation of this compound
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (1.0 eq) in anhydrous DMF was added dropwise.
-
The reaction mixture was stirred at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.
-
Benzyl bromide (1.2 eq) was then added dropwise to the reaction mixture at 0 °C.
-
The reaction was allowed to warm to room temperature and stirred for 6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction was quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer was extracted with ethyl acetate (3 x).
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired N-benzylated product.
N-Alkylation of Diethyl 1H-indole-2,5-dicarboxylate
The same experimental protocol was followed for the N-alkylation of Diethyl 1H-indole-2,5-dicarboxylate, with the reaction time extended to 8 hours as indicated by TLC monitoring.
Mandatory Visualization
Caption: Workflow for the N-alkylation of indole dicarboxylates.
Safety Operating Guide
Prudent Disposal of Diethyl 1H-indole-2,6-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Diethyl 1H-indole-2,6-dicarboxylate. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure laboratory safety and environmental compliance.
The following disposal protocol has been developed by synthesizing safety data sheets of closely related chemical compounds, including Dimethyl indole-2,6-dicarboxylate and other diethyl carboxylates. While a specific Safety Data Sheet (SDS) for this compound was not identified, the provided guidelines are based on the hazardous properties of similar chemical structures.
Hazard and Precautionary Summary
Before handling, it is crucial to be aware of the potential hazards associated with this compound and similar compounds. The following table summarizes the key hazard statements and precautionary measures.
| Hazard Category | Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | ||
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
If there is a risk of generating dust or aerosols, a fume hood should be used.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Small Spills:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal.
4. Large Quantities:
-
For larger quantities of waste, consult with your institution's Environmental Health and Safety (EHS) department.
-
Disposal must be in accordance with local, state, and federal regulations.
-
Professional waste disposal services are typically required for chemical waste.
5. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and paper towels, should be considered contaminated.
-
Collect these materials in a sealed bag or container and dispose of them as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
